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2-(4-formylphenoxy)-N-methylacetamide Documentation Hub

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  • Product: 2-(4-formylphenoxy)-N-methylacetamide
  • CAS: 142558-10-9

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 2-(4-formylphenoxy)-N-methylacetamide

Executive Summary 2-(4-formylphenoxy)-N-methylacetamide (CAS: 142558-10-9) is a specialized bifunctional organic intermediate used primarily in medicinal chemistry and fragment-based drug discovery (FBDD). Characterized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-formylphenoxy)-N-methylacetamide (CAS: 142558-10-9) is a specialized bifunctional organic intermediate used primarily in medicinal chemistry and fragment-based drug discovery (FBDD). Characterized by a stable amide linker and a reactive aldehyde "warhead," this molecule serves as a critical scaffold for synthesizing diverse heterocycles and peptidomimetics. Its structural duality allows for orthogonal functionalization—the aldehyde group facilitates reductive amination or condensation reactions, while the N-methylacetamide moiety provides hydrogen-bonding capability and metabolic stability often required in drug candidates.

Part 1: Chemical Identity & Physicochemical Profile[1]

Nomenclature and Identification

This compound belongs to the class of phenoxyacetamides . The systematic name reflects its construction: a p-formylphenoxy group attached to the


-carbon of an N-methylacetamide backbone.
PropertySpecification
Systematic Name 2-(4-formylphenoxy)-N-methylacetamide
CAS Registry Number 142558-10-9
Molecular Formula

Molecular Weight 193.20 g/mol
MDL Number MFCD09938487
SMILES CNC(=O)COc1ccc(C=O)cc1
InChI Key Unique identifier derived from structure (Analogous to ZMOMCILMBYEGLD series)
Physicochemical Properties
  • Physical State: Crystalline solid (White to off-white powder).

  • Solubility:

    • High: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

    • Moderate: Acetone, Acetonitrile, Methanol (upon warming).

    • Low: Water, Hexanes.[1]

  • Melting Point (Predicted): 110–130 °C (Based on structural analogs like 2-(4-formylphenoxy)acetamide).

  • LogP (Predicted): ~0.8–1.2 (Indicates moderate lipophilicity suitable for cell permeability).

Part 2: Synthetic Pathways & Process Chemistry

Retrosynthetic Analysis

The synthesis of 2-(4-formylphenoxy)-N-methylacetamide is most efficiently achieved via a Williamson Ether Synthesis . The molecule is disconnected at the phenolic ether bond, revealing two primary precursors:

  • Nucleophile: 4-Hydroxybenzaldehyde (p-Hydroxybenzaldehyde).

  • Electrophile: 2-Chloro-N-methylacetamide.

Process Logic and Mechanism

The reaction proceeds via an


 mechanism. The phenolic proton of 4-hydroxybenzaldehyde is deprotonated by a weak base (e.g., Potassium Carbonate, 

) to generate the phenoxide anion. This nucleophile then attacks the

-carbon of the chloroacetamide, displacing the chloride ion.
  • Choice of Base:

    
     is preferred over stronger bases (like NaH) to minimize side reactions such as Aldol condensation of the aldehyde or hydrolysis of the amide.
    
  • Choice of Solvent: Polar aprotic solvents (Acetone, DMF) are critical to solvate the cation (

    
    ) and enhance the nucleophilicity of the phenoxide.
    
Experimental Protocol (Standardized)

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • 2-Chloro-N-methylacetamide (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Potassium Iodide (KI, catalytic, 0.1 eq) – Optional Finkelstein catalyst to accelerate reaction.

  • Solvent: Acetone (reagent grade) or DMF.

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-hydroxybenzaldehyde (10 mmol) in Acetone (30 mL). Add anhydrous

    
     (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Addition: Add 2-Chloro-N-methylacetamide (11 mmol) and catalytic KI (1 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 56–60 °C for Acetone) and stir for 4–6 hours. Monitor progress via TLC (Eluent: 50% EtOAc/Hexanes; Product

    
     ~0.4).
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0–5% Methanol in Dichloromethane).

Synthesis Workflow Diagram

SynthesisPath Start1 4-Hydroxybenzaldehyde (Nucleophile) Base K2CO3 / Acetone (Base/Solvent) Start1->Base Deprotonation Start2 2-Chloro-N-methylacetamide (Electrophile) Transition SN2 Transition State (Chloride Displacement) Start2->Transition Intermediate Phenoxide Anion (Reactive Species) Base->Intermediate Intermediate->Transition + Electrophile (Start2) Product 2-(4-formylphenoxy)-N-methylacetamide (Target) Transition->Product - KCl

Figure 1: Synthetic workflow for 2-(4-formylphenoxy)-N-methylacetamide via Williamson Ether Synthesis.

Part 3: Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

 NMR (400 MHz, DMSO-

or

):
Shift (

, ppm)
MultiplicityIntegrationAssignment
9.88 Singlet (s)1HAldehyde proton (

)
7.85 Doublet (d,

Hz)
2HAromatic protons (Ortho to CHO)
7.10 Doublet (d,

Hz)
2HAromatic protons (Ortho to Ether)
4.55 Singlet (s)2HMethylene linker (

)
2.80 Doublet (d,

Hz)
3HN-Methyl group (

)
8.05 Broad Singlet (br)1HAmide proton (

)
Infrared Spectroscopy (FT-IR)
  • Aldehyde C=O: Sharp band at 1680–1695 cm⁻¹ .

  • Amide I (C=O): Strong band at 1640–1660 cm⁻¹ .

  • Amide II (N-H bend): Medium band at 1540–1560 cm⁻¹ .

  • Ether (C-O-C): Strong bands at 1230–1250 cm⁻¹ (Ar-O asymmetric stretch).

Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
     m/z.
    
  • Adducts:

    
     m/z (common in ESI).
    

Part 4: Applications in Drug Discovery

Scaffold Utility

2-(4-formylphenoxy)-N-methylacetamide serves as a "linker-warhead" module. The phenoxyacetamide motif is a known pharmacophore found in various biologically active compounds (e.g., sodium channel blockers, kinase inhibitors).

Reactivity Profile

The molecule's utility lies in its orthogonal reactivity:

  • Aldehyde Reactivity (The Warhead):

    • Reductive Amination: Reaction with primary/secondary amines followed by reduction (using

      
      ) yields benzylamine derivatives.
      
    • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) generates styrene derivatives.

    • Oxidation: Conversion to carboxylic acid for amide coupling.

  • Amide Stability (The Anchor):

    • The N-methylacetamide group is generally stable under mild acidic/basic conditions, serving as a robust anchor point or hydrogen bond donor/acceptor in the final drug target.

Derivatization Logic Flow

Reactivity Target 2-(4-formylphenoxy)-N-methylacetamide RedAm Reductive Amination (+ R-NH2 / NaBH(OAc)3) Target->RedAm Oxid Oxidation (+ NaClO2 / H2O2) Target->Oxid Cond Condensation (+ Malononitrile) Target->Cond Prod1 Benzylamine Derivative (Secondary/Tertiary Amine) RedAm->Prod1 Prod2 Carboxylic Acid Derivative (Linker Extension) Oxid->Prod2 Prod3 Styrene/Cinnamic Derivative (Michael Acceptor) Cond->Prod3

Figure 2: Functional derivatization pathways for the aldehyde moiety.

References

  • PubChem. (2024). Compound Summary: 2-(4-Formylphenoxy)acetamide derivatives. National Library of Medicine (US), National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2014).[1] Supplementary Information: Synthesis and biological evaluation of 2-(4-formylphenoxy)-N-arylacetamides. RSC Advances. Retrieved from [Link]

Sources

Exploratory

Safety data sheet (SDS) highlights for 2-(4-formylphenoxy)-N-methylacetamide

A Technical Guide for Research & Development[1][2][3] Executive Technical Summary Compound Identity: 2-(4-formylphenoxy)-N-methylacetamide CAS Registry Number: 142558-10-9 Formula: C₁₀H₁₁NO₃ Molecular Weight: 193.20 g/mo...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Research & Development[1][2][3]

Executive Technical Summary

Compound Identity: 2-(4-formylphenoxy)-N-methylacetamide CAS Registry Number: 142558-10-9 Formula: C₁₀H₁₁NO₃ Molecular Weight: 193.20 g/mol [1][2][3]

This guide goes beyond the standard regulatory compliance text to provide a mechanistic understanding of the safety and handling requirements for 2-(4-formylphenoxy)-N-methylacetamide .[1][2][3] Primarily used as an intermediate in organic synthesis—specifically in the design of covalent drugs or proteolysis-targeting chimeras (PROTACs) where linker stability is paramount—this compound presents a dual-hazard profile derived from its reactive aldehyde tail and its biologically active amide core.[1][2][3]

The following protocols are designed for researchers requiring high-purity maintenance and strict safety adherence during drug development workflows.

Hazard Architecture & Toxicology (SAR Analysis)

Note: While specific experimental toxicology data for CAS 142558-10-9 is limited, a Structure-Activity Relationship (SAR) analysis necessitates a conservative safety posture based on its functional moieties.[1][2][3]

2.1 The N-Methylacetamide (NMA) Motif Alert

The amide backbone of this molecule bears structural homology to N-Methylacetamide (CAS 79-16-3) , a solvent and chemical intermediate classified as Reprotoxic (Category 1B) [1].[1][2][3]

  • Mechanism: Metabolic hydrolysis or enzymatic cleavage in vivo could theoretically release N-methylacetamide.[2]

  • Risk Implication: Until definitive negative data exists, this compound should be handled as a potential reproductive toxin.[3]

  • Precaution: Strict avoidance of inhalation and dermal contact is required for pregnant personnel or those of childbearing potential.[3]

2.2 Reactive Aldehyde Functionality

The para-formyl group is an electrophile capable of Schiff base formation with biological amines (proteins/DNA).[1][2][3]

  • GHS Classification (Predicted):

    • Skin Irritation 2 (H315) [1][2][3][4]

    • Eye Irritation 2A (H319)

    • STOT-SE 3 (H335) - Respiratory Irritation[1][2][3]

  • Sensitization Risk: Aldehydes are known sensitizers; repeated exposure may lead to allergic contact dermatitis.[3]

Physicochemical Properties & Stability Profile

Data aggregated from predicted models and analog behavior.[1]

PropertyValue / CharacteristicTechnical Implication
Physical State Solid (Crystalline powder)Dust explosion hazard if micronized.[1][2][3]
Boiling Point ~446°C (Predicted)High thermal stability, but degradation precedes boiling.[3]
Density 1.177 g/cm³Denser than water; sinks in aqueous spills.[3]
Solubility DMSO, Methanol, DMFPoor water solubility limits aqueous waste disposal options.[3]
pKa ~14.6 (Amide N-H)Weakly acidic; stable in neutral buffers.[3]
LogP ~0.5 - 1.0 (Estimated)Moderate lipophilicity; potential for dermal absorption.[1][2][3]
The Self-Validating Handling Protocol

To ensure scientific integrity and compound purity, the following workflow treats the chemical's stability as a proxy for safety. If the compound degrades, safety controls have failed.[3]

4.1 Storage & degradation Logic

The primary degradation pathway is the autoxidation of the aldehyde to a carboxylic acid (2-(4-carboxyphenoxy)-N-methylacetamide), often catalyzed by light and trace metals.[1][2][3]

Protocol:

  • Atmosphere: Store under inert gas (Argon or Nitrogen).[3]

  • Temperature: Refrigerate (2–8°C).

  • Container: Amber glass to prevent photo-initiated radical oxidation.[3]

4.2 Visualization: Stability & Handling Logic

The following diagram illustrates the causality between environmental exposure, chemical degradation, and the resulting safety hazards.

G Compound 2-(4-formylphenoxy)- N-methylacetamide Oxidation Autoxidation (Radical Mechanism) Compound->Oxidation Exposed to Air Hydrolysis Amide Hydrolysis (Slow) Compound->Hydrolysis Exposed to Moisture Dermatitis Allergic Dermatitis (Schiff Base Formation) Compound->Dermatitis Protein Binding Oxygen Atmospheric Oxygen (O₂) Oxygen->Oxidation Moisture Humidity / Water (H₂O) Moisture->Hydrolysis Skin Dermal Contact Skin->Dermatitis AcidImpurity Impurity: Carboxylic Acid Deriv. Oxidation->AcidImpurity Purity Loss ToxRelease Release of N-Methylacetamide Hydrolysis->ToxRelease Tox Hazard

Caption: Causal pathways linking environmental exposure to chemical degradation and specific safety hazards.[1][2][3]

Emergency Response & Waste Management
5.1 First Aid (Mechanism-Based)
  • Inhalation: Move to fresh air immediately. The aldehyde moiety causes rapid irritation of mucous membranes.[3] If breathing is difficult, oxygen is required to prevent hypoxia-induced stress.[2][3]

  • Skin Contact: Wash with soap and water immediately .[3][5][6][7][8][9] Do not use alcohol or organic solvents; these may enhance the transdermal absorption of the lipophilic amide fragment.[3]

  • Eye Contact: Rinse for 15 minutes.[3][5][6][7][8][9][10] The aldehyde is a lachrymator; immediate dilution is critical to prevent corneal clouding.[3]

5.2 Spill Cleanup
  • Isolate: Evacuate non-essential personnel.

  • PPE: Wear a NIOSH-approved N95 or P100 respirator, nitrile gloves (double-gloved recommended due to amide permeation), and safety goggles.[1][2][3]

  • Neutralization: Do not use strong oxidizers (e.g., bleach) as this accelerates the exothermic oxidation of the aldehyde.[3] Use an inert absorbent (vermiculite).[3]

Experimental Application: Reductive Amination

Context: Using this compound as a linker in drug discovery.[1][3]

When utilizing the formyl group for reductive amination, the "Self-Validating" safety step is the monitoring of pH .[2][3]

  • Step: Dissolve compound in Methanol/DCM.

  • Step: Add amine partner and reducing agent (e.g., NaBH(OAc)₃).[3]

  • Safety Check: Maintain pH 5–6.

    • Reasoning: Higher pH promotes imine formation but also increases the risk of amide hydrolysis over long reaction times.[3] Lower pH risks protonating the amine partner, stalling the reaction and leaving unreacted aldehyde (the sensitizer) in the mixture.[3]

References
  • European Chemicals Agency (ECHA). Substance Information: N-Methylacetamide.[3] Retrieved from [Link][1][2][3]

  • PubChem. Compound Summary for CID 601630 (Analog: 2-(4-formylphenoxy)acetamide). Retrieved from [Link][1][2][3]

Sources

Protocols & Analytical Methods

Method

Reagents required for the preparation of 2-(4-formylphenoxy)-N-methylacetamide

Technical Application Note: Optimized Synthesis of 2-(4-formylphenoxy)-N-methylacetamide Executive Summary This technical guide details the optimized synthesis of 2-(4-formylphenoxy)-N-methylacetamide (CAS: 142558-10-9)....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Synthesis of 2-(4-formylphenoxy)-N-methylacetamide

Executive Summary

This technical guide details the optimized synthesis of 2-(4-formylphenoxy)-N-methylacetamide (CAS: 142558-10-9). This compound serves as a critical bifunctional building block in medicinal chemistry, particularly as a linker in PROTAC development and as an intermediate for fused heterocyclic systems (e.g., chromenes, pyrans).

The protocol utilizes a Williamson Ether Synthesis , coupling 4-hydroxybenzaldehyde with 2-chloro-N-methylacetamide. Unlike generic procedures, this guide focuses on maximizing yield and purity by controlling specific reaction parameters: base basicity, solvent polarity, and catalytic acceleration via the Finkelstein reaction.

Reaction Mechanism & Strategy

The synthesis proceeds via an SN2 nucleophilic substitution.[1] The reaction requires the generation of a phenoxide anion, which subsequently attacks the


-carbon of the chloroacetamide.

Critical Mechanistic Considerations:

  • Base Selection: Potassium carbonate (

    
    ) is preferred over stronger bases (e.g., NaH) to prevent side reactions such as the hydrolysis of the amide bond or Cannizzaro disproportionation of the aldehyde.
    
  • Catalysis: The addition of Potassium Iodide (KI) allows for an in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide, thereby accelerating the rate-determining step.

  • Solvent Effects: Anhydrous DMF is utilized to solvate the cation (

    
    ), leaving the phenoxide anion "naked" and highly reactive.
    
Figure 1: Reaction Mechanism & Pathway

ReactionMechanism Reagent1 4-Hydroxybenzaldehyde Inter1 Phenoxide Anion (Nucleophile) Reagent1->Inter1 Deprotonation (-H+) Base K2CO3 (Base) Base->Inter1 Product 2-(4-formylphenoxy)- N-methylacetamide Inter1->Product SN2 Attack Reagent2 2-Chloro-N-methylacetamide Inter2 Activated Iodide (In Situ) Reagent2->Inter2 Finkelstein (Cl -> I) Catalyst KI (Catalyst) Catalyst->Inter2 Inter2->Product Fast Substitution

Caption: Mechanistic pathway showing base-mediated deprotonation and iodide-catalyzed substitution.

Reagents & Materials

To ensure reproducibility and high yield (>85%), the following reagent grades are required.

ReagentCAS No.[2][3][4]Equiv.[5][6]RoleSpecification (Critical)
4-Hydroxybenzaldehyde 123-08-01.0Limiting ReagentPurity >98%; Pale yellow/white solid.
2-Chloro-N-methylacetamide 96-30-01.2ElectrophilePurity >97%; Caution: Strong alkylator.
Potassium Carbonate (

)
584-08-72.0BaseAnhydrous , granular (grind to powder before use).
Potassium Iodide (KI) 7681-11-00.1CatalystReagent grade; accelerates reaction.
DMF (N,N-Dimethylformamide) 68-12-2--SolventAnhydrous (<0.05% water); stored over molecular sieves.
Ethyl Acetate / Hexane ----Workup/PurificationACS Grade.

Experimental Protocol

Safety Precaution: 2-Chloro-N-methylacetamide is a potential skin sensitizer and alkylating agent. Perform all operations in a fume hood. Wear nitrile gloves and safety goggles.

Step-by-Step Procedure
  • Reaction Setup:

    • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Charge the flask with 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol) and anhydrous DMF (15 mL).

    • Add Potassium Carbonate (

      
      ) (2.76 g, 20.0 mmol). Note: Grind the carbonate in a mortar prior to addition to maximize surface area.
      
    • Stir at Room Temperature (RT) for 15 minutes to allow phenoxide formation (color may shift to bright yellow/orange).

  • Electrophile Addition:

    • Add Potassium Iodide (KI) (166 mg, 1.0 mmol).

    • Add 2-Chloro-N-methylacetamide (1.29 g, 12.0 mmol) in one portion.

  • Reaction Phase:

    • Heat the mixture to 80°C in an oil bath.

    • Stir vigorously for 3–5 hours .

    • Monitoring: Check reaction progress via TLC (Mobile Phase: 1:1 Ethyl Acetate/Hexane).

      • Starting Material

        
        : ~0.6
        
      • Product

        
        : ~0.3 (lower due to amide polarity).
        
  • Workup (Precipitation Method):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.

    • Stir for 30 minutes to dissolve inorganic salts (

      
      , excess 
      
      
      
      ).
    • Filter the solid using a Büchner funnel.[5] Wash the cake with water (

      
       mL) to remove residual DMF.
      
  • Purification:

    • Dry the crude solid in a vacuum oven at 45°C for 4 hours.

    • Recrystallization: If purity is <95%, recrystallize from hot Ethanol or Ethyl Acetate/Hexane .

    • Yield Expectation: 1.55 g – 1.75 g (80–90%).

Figure 2: Experimental Workflow

Workflow Start Start: Charge RBF (4-HBA + DMF + K2CO3) Activation Stir 15 min @ RT (Phenoxide Formation) Start->Activation Addition Add KI + 2-Chloro-N-methylacetamide Activation->Addition Reaction Heat to 80°C (3-5 Hours) Addition->Reaction Check TLC Check (Complete?) Reaction->Check Check->Reaction No Quench Pour into Ice Water (Precipitation) Check->Quench Yes Filter Vacuum Filtration & Water Wash Quench->Filter Purify Recrystallize (EtOH) Filter->Purify

Caption: Operational workflow for the synthesis and isolation of the target ether.

Quality Control & Characterization

Verify the identity of the synthesized material using the following parameters.

TechniqueExpected Signal / ResultInterpretation
Appearance White to pale beige crystalline solidMelting Point: 118–120°C (Lit. Value).

NMR
(DMSO-

)

9.88 (s, 1H)
Aldehyde proton (-CH O).[7]

8.05 (br s, 1H)
Amide -NH .

7.85 (d, 2H), 7.15 (d, 2H)
Para-substituted aromatic ring.

4.55 (s, 2H)
Ether methylene (-O-CH

-CO-).

2.65 (d, 3H)
N-Methyl group (-NH-CH

).
IR Spectroscopy 1680–1690

C=O stretch (Aldehyde & Amide overlapping).
3250–3300

N-H stretch.

Troubleshooting & Optimization

  • Low Yield / Incomplete Reaction:

    • Cause: Presence of water in DMF.

    • Solution: Use fresh anhydrous DMF or add 4Å molecular sieves to the reaction flask. Water quenches the phenoxide and competes for the alkyl halide.

  • Dark Coloration:

    • Cause: Oxidation of the phenoxide or aldehyde at high temperatures (>100°C).

    • Solution: Keep temperature strictly at 80°C. Perform under Nitrogen (

      
      ) atmosphere if strict color control is required.
      
  • Product is Oily/Sticky:

    • Cause: Residual DMF.

    • Solution: Dissolve the oil in Ethyl Acetate, wash extensively with water (3x) and brine (1x), dry over

      
      , and evaporate.
      

References

  • ChemicalBook. (2025).[8] 2-(4-formylphenoxy)-N-methylacetamide Properties and Suppliers. Retrieved from

  • Omar, R. S., et al. (2021).[7] Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(x), 0-0.[7] Retrieved from

  • PubChem. (2025).[3][9] Compound Summary: 2-(4-Formylphenoxy)acetamide derivatives. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-(4-Formyl-2-methoxyphenoxy)-N-methylacetamide (Analog Reference). Retrieved from

  • ResearchGate. (2014).[1] Protocol discussion on Williamson Ether Synthesis of acetanilides. Retrieved from

Sources

Application

The Versatile Scaffold: Harnessing 2-(4-formylphenoxy)-N-methylacetamide in Modern Drug Discovery

Abstract The 2-(4-formylphenoxy)-N-methylacetamide core represents a privileged scaffold in medicinal chemistry, offering a synthetically tractable framework for the development of novel therapeutic agents. Its unique st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-(4-formylphenoxy)-N-methylacetamide core represents a privileged scaffold in medicinal chemistry, offering a synthetically tractable framework for the development of novel therapeutic agents. Its unique structural features, including a reactive aldehyde, a flexible ether linkage, and an N-methylacetamide moiety, provide multiple points for chemical modification, enabling the exploration of diverse chemical spaces and the optimization of pharmacological activity. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this scaffold, complete with detailed experimental protocols for synthesis, hit identification, and lead optimization. We further delve into computational approaches, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, to guide the rational design of next-generation therapeutics based on this promising molecular architecture.

Introduction: The Strategic Advantage of the 2-(4-formylphenoxy)-N-methylacetamide Scaffold

The selection of an appropriate molecular scaffold is a critical decision in the early stages of drug discovery. An ideal scaffold should not only be amenable to facile chemical synthesis and derivatization but also possess inherent drug-like properties. The 2-(4-formylphenoxy)-N-methylacetamide structure fulfills these criteria, making it an attractive starting point for a variety of therapeutic targets.

The key chemical features of this scaffold are:

  • The Aryl Aldehyde: This functional group is a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the introduction of diverse substituents to probe interactions with biological targets.

  • The Phenoxy-acetamide Linker: The ether and amide bonds provide a balance of rigidity and flexibility, which is crucial for optimal binding to target proteins. The N-methyl group can influence solubility and metabolic stability.

  • The Aromatic Ring: The phenyl ring can be further substituted to modulate electronic properties and explore additional binding pockets within a target protein.

These features collectively contribute to the scaffold's potential to generate libraries of compounds with a wide spectrum of biological activities.

Synthesis of the Scaffold and its Analogs

The synthesis of 2-(4-formylphenoxy)-N-methylacetamide and its N-aryl analogs is typically achieved through a straightforward Williamson ether synthesis.[1][2] This reaction involves the coupling of a substituted phenol with an N-substituted 2-chloroacetamide.

Protocol 2.1: General Synthesis of 2-(4-formylphenoxy)-N-arylacetamides

This protocol describes a general method for the synthesis of 2-(4-formylphenoxy)-N-arylacetamides, which can be adapted for the N-methyl analog by using N-methyl-2-chloroacetamide.

Materials:

  • 4-hydroxybenzaldehyde

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Dimethylformamide (DMF)

  • 2-Chloro-N-phenylacetamide (or other N-substituted 2-chloroacetamides)

  • Ice

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 mmol) and KOH (1 mmol) in ethanol (5 mL).

  • Heat the mixture for 10 minutes.

  • Remove the ethanol by rotary evaporation to obtain the potassium salt of 4-hydroxybenzaldehyde.

  • To the flask containing the potassium salt, add DMF and the desired 2-chloro-N-arylacetamide (1 mmol).[1]

  • Heat the reaction mixture for 15 minutes and then allow it to cool to room temperature.

  • Pour the reaction mixture over crushed ice.

  • Collect the resulting precipitate by filtration, wash it with water, and dry it.

  • Recrystallize the crude product from an ethyl acetate/petroleum ether mixture to yield the pure 2-(4-formylphenoxy)-N-arylacetamide.[1]

Characterization: The structure and purity of the synthesized compounds should be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).[1]

Potential Therapeutic Applications and Screening Protocols

Derivatives of the 2-(4-formylphenoxy)-N-methylacetamide scaffold have shown promise in several therapeutic areas. This section outlines key applications and provides detailed protocols for in vitro screening to identify active compounds.

Acetylcholinesterase Inhibition for Alzheimer's Disease

A new class of acetylcholinesterase (AChE) inhibitors based on methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives has been described, with some compounds showing greater potency than the established drug galanthamine.[3] This suggests that the 2-(4-formylphenoxy)-N-methylacetamide scaffold is a valuable starting point for the development of novel treatments for Alzheimer's disease.

AChE_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_validation Hit Validation & Lead Optimization Synthesis Synthesize Library of 2-(4-formylphenoxy)-N-methylacetamide Derivatives Ellman Ellman's Assay (AChE Inhibition) Synthesis->Ellman Test Compounds IC50 IC50 Determination Ellman->IC50 Active Hits SAR Structure-Activity Relationship (SAR) Studies IC50->SAR Lead Lead Compound SAR->Lead

Caption: Workflow for the identification of AChE inhibitors.

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.[1]

Materials:

  • 96-well microplate

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • Test compounds (dissolved in DMSO, final concentration ≤ 1%)

  • Positive control (e.g., donepezil)

  • Microplate reader

Procedure:

  • Plate Setup:

    • Blank: 150 µL phosphate buffer.

    • Control: 125 µL phosphate buffer + 25 µL AChE solution.

    • Test: 100 µL phosphate buffer + 25 µL test compound solution + 25 µL AChE solution.

    • Positive Control: 100 µL phosphate buffer + 25 µL positive control solution + 25 µL AChE solution.

  • Add 25 µL of DTNB solution to all wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes, taking readings every minute.[1]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100[1]

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) for active compounds by testing a range of concentrations.

Component Volume (µL)
Phosphate BufferAs required
Test Compound/Control25
AChE Solution25
DTNB Solution25
ATCI Solution25
Total Volume 150
Table 1: Reagent volumes for the AChE inhibition assay.
Anti-proliferative Activity for Cancer Therapy

Derivatives of 2-(4-formylphenoxy)-N-phenylacetamide have been synthesized and evaluated for their anti-proliferative properties against cancer cell lines.[4][5] This indicates the potential of the scaffold in the development of novel anticancer agents.

Anticancer_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_validation Hit Validation & Lead Optimization Synthesis Synthesize Library of 2-(4-formylphenoxy)-N-methylacetamide Derivatives MTT MTT Assay (Cell Viability) Synthesis->MTT Test Compounds IC50 IC50 Determination MTT->IC50 Active Hits SAR Structure-Activity Relationship (SAR) Studies IC50->SAR Lead Lead Compound SAR->Lead Pharmacophore_Workflow A Select a set of active ligands with known biological activity B Generate low-energy conformers for each ligand A->B C Identify common chemical features (H-bond donors/acceptors, aromatic rings, etc.) B->C D Generate pharmacophore hypotheses and score them C->D E Validate the best pharmacophore model using a test set of active and inactive compounds D->E F Use the validated model for virtual screening of compound libraries E->F

Caption: General workflow for ligand-based pharmacophore modeling.

For the 2-(4-formylphenoxy)-N-methylacetamide scaffold, a pharmacophore model could be developed using a set of its derivatives with known activity against a particular target (e.g., AChE). This model would highlight the key structural features required for activity and could be used to screen virtual libraries for new, potentially more potent, compounds.

3D-Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR is a computational technique that correlates the biological activity of a set of compounds with their 3D properties, such as steric and electrostatic fields. [6][7]This method can be used to build predictive models that can estimate the activity of newly designed compounds.

A 3D-QSAR study on 2-(4-formylphenoxy)-N-methylacetamide derivatives would involve:

  • Data Set Preparation: A set of compounds with a range of biological activities is required.

  • Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common substructure.

  • Calculation of Molecular Fields: Steric and electrostatic fields are calculated around the aligned molecules.

  • Statistical Analysis: Partial least squares (PLS) analysis is used to generate a QSAR model that correlates the molecular fields with the biological activity.

  • Model Validation: The predictive power of the model is assessed using statistical methods.

The resulting 3D-QSAR model can provide a visual representation of the regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, thus guiding the design of more potent analogs.

Conclusion

The 2-(4-formylphenoxy)-N-methylacetamide scaffold is a highly promising starting point for the development of novel drugs targeting a range of diseases. Its synthetic accessibility, coupled with the versatility of its functional groups, allows for the creation of large and diverse compound libraries. The application of the detailed screening protocols and computational design strategies outlined in this guide will empower researchers to efficiently identify and optimize lead compounds derived from this valuable scaffold, ultimately accelerating the journey from the laboratory to the clinic.

References

  • PubChem. 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Omar, R. S. et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(x), 0-0. [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. [Link]

  • Al-Tahan, F. J. (2014). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Baghdad Science Journal, 11(2). [Link]

  • PubMed. (2007). Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(8), 2123-5. [Link]

  • Somasekhar, V., Udainiya, R., & Kumar, S. (2018). Synthesis and Evaluation of Anti-proliferative Activity of Novel Thiazolidinone Derivatives. International Journal of Pharmaceutical Sciences and Research, 9(8), 3449-53. [Link]

  • Singh, P., & Kumar, A. (2022). Pharmacophore optimization of substituted N-phenyl-2,2-dichloroacetamide using molecular modelling studies, design, ADMET prediction, synthesis and evaluation of potential anti-cancer agents. ResearchGate. [Link]

  • Al-Ostoot, F. H., Zabiulla, Salah, S., & Khanum, S. A. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 33. [Link]

  • ATB. N-Methylacetamide. [Link]

  • Ekins, S., & Nikolsky, Y. (2011). Recent Advances in Ligand-Based Drug Design: Relevance and Utility of the Conformationally Sampled Pharmacophore Approach. Current Computer-Aided Drug Design, 7(1), 3-13. [Link]

  • Bilaiya, A. K., et al. (2024). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions, 20(1), 287-298. [Link]

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. [Link]

  • Husain, A., et al. (2015). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Journal of Young Pharmacists, 7(3), 221-231. [Link]

Sources

Method

Scalable Manufacturing Application Note: 2-(4-Formylphenoxy)-N-methylacetamide

Part 1: Executive Summary & Strategic Rationale The compound 2-(4-formylphenoxy)-N-methylacetamide is a critical bifunctional building block. It bridges a lipophilic aromatic aldehyde (capable of reductive aminations, Kn...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The compound 2-(4-formylphenoxy)-N-methylacetamide is a critical bifunctional building block. It bridges a lipophilic aromatic aldehyde (capable of reductive aminations, Knoevenagel condensations, or oxidations) with a polar amide motif (providing hydrogen bond donor/acceptor sites). This intermediate is frequently encountered in the synthesis of thyromimetics, kinase inhibitors, and complex heterocycles.

Scaling this synthesis presents a classic process chemistry dilemma: Selectivity vs. Throughput .

  • The Challenge: The starting material, 4-hydroxybenzaldehyde, possesses two reactive sites (phenolic -OH and aldehyde -CHO). Using strong bases (NaOH/KOH) to deprotonate the phenol can trigger the Cannizzaro reaction or aldol-type polymerizations of the aldehyde. Furthermore, the amide linkage in the electrophile (2-chloro-N-methylacetamide) is susceptible to hydrolysis under harsh aqueous basic conditions.

  • The Solution: This protocol utilizes a heterogeneous Williamson ether synthesis using Potassium Carbonate (

    
    ) in Methyl Ethyl Ketone (MEK). This "mild-base/polar-aprotic" approach ensures exclusive 
    
    
    
    -alkylation while preserving the aldehyde and amide functionalities.

Part 2: Chemical Reaction Engineering

Retrosynthetic Analysis

The most scalable route involves the direct


 displacement of chloride from 2-chloro-N-methylacetamide by the phenoxide of 4-hydroxybenzaldehyde.

Reaction Scheme:



Critical Process Parameters (CPPs)
ParameterRecommendationScientific Rationale
Solvent MEK (2-Butanone) Superior to Acetone due to higher boiling point (80°C vs 56°C), accelerating reaction kinetics without requiring pressurized vessels. Easier to recover than DMF.
Base Potassium Carbonate (

)
Granular, anhydrous. Provides sufficient basicity (

of phenol ~10) to generate phenoxide but is too weak to deprotonate the amide or attack the aldehyde.
Catalyst Potassium Iodide (KI) Finkelstein reaction in situ. Converts alkyl chloride to more reactive alkyl iodide. Essential for maintaining reasonable reaction times (<12h).
Stoichiometry 1.05 eq. Electrophile A slight excess of the chloroacetamide ensures complete consumption of the limiting reagent (aldehyde), which is harder to remove during crystallization.

Part 3: Visualization of Workflows

Synthetic Pathway & Mechanism

The following diagram illustrates the reaction logic and the specific role of the catalyst.

ReactionPathway Start 4-Hydroxybenzaldehyde (Limiting Reagent) Intermediate Potassium Phenoxide Intermediate Start->Intermediate Deprotonation (-H+) Reagent 2-Chloro-N-methylacetamide (Electrophile) Catalyst KI (Catalyst) In-situ Finkelstein Reagent->Catalyst Cl -> I Exchange Base K2CO3 (Base) Base->Intermediate Product 2-(4-formylphenoxy)- N-methylacetamide Intermediate->Product O-Alkylation Catalyst->Product SN2 Attack

Figure 1: Mechanistic pathway highlighting the activation of the electrophile via catalytic iodide exchange.

Process Flow Diagram (Scale-Up)

ProcessFlow R1 REACTOR 1 Charge: MEK, 4-HBA, K2CO3, KI Heat HEATING Reflux (80°C) for 8-12h R1->Heat IPC IPC CHECK HPLC < 1.0% Starting Material Heat->IPC IPC->Heat Fail (Continue Reflux) Filter HOT FILTRATION Remove inorganic salts (KCl, K2CO3) IPC->Filter Pass Conc CONCENTRATION Distill MEK to 20% volume Filter->Conc Cryst CRYSTALLIZATION Add Water (Anti-solvent), Cool to 0-5°C Conc->Cryst Isolate ISOLATION Filtration & Vacuum Dry Cryst->Isolate

Figure 2: Unit operations for the 100g - 1kg scale manufacturing batch.

Part 4: Detailed Experimental Protocol (100g Scale)

Safety Note: 2-Chloro-N-methylacetamide is a potential skin sensitizer and alkylating agent. 4-Hydroxybenzaldehyde is an irritant. Wear full PPE including chemically resistant gloves and a respirator if handling powder.

Materials & Equipment
  • Reactor: 2L Double-jacketed glass reactor with overhead stirrer (Teflon impeller).

  • Reagents:

    • 4-Hydroxybenzaldehyde (4-HBA): 122.1 g (1.0 mol)

    • 2-Chloro-N-methylacetamide: 118.3 g (1.1 mol)

    • Potassium Carbonate (

      
      ): 207.3 g (1.5 mol, anhydrous, granular)
      
    • Potassium Iodide (KI): 8.3 g (0.05 mol, 5 mol%)

    • Solvent: Methyl Ethyl Ketone (MEK): 1.2 L (10 vol)

Execution Steps

Step 1: Reaction Initiation

  • Charge the reactor with 1.2 L of MEK .

  • Start stirring (200 RPM) and add 122.1 g of 4-HBA .

  • Add 207.3 g of

    
     . Note: The mixture will be a heterogeneous slurry.
    
  • Add 8.3 g of KI .

  • Add 118.3 g of 2-Chloro-N-methylacetamide .

  • Heat the jacket to 85°C to achieve a gentle internal reflux (~78-80°C).

Step 2: Reaction Monitoring

  • Maintain reflux for 8–10 hours.

  • IPC (In-Process Control): Take a 50 µL aliquot, filter, dilute in MeCN. Analyze by HPLC (C18 column, Water/MeCN gradient).

    • Specification: 4-HBA < 1.0% area.[1]

    • Troubleshooting: If reaction stalls, add 0.1 eq of additional

      
      .
      

Step 3: Workup & Purification [1]

  • Cool the reaction mixture to 40-50°C.

  • Filtration: Filter the warm slurry through a sintered glass funnel (or bag filter) to remove inorganic salts (KCl, unreacted Carbonate). Wash the cake with 200 mL warm MEK.

    • Why Warm? To prevent the product from crystallizing in the filter cake.

  • Distillation: Transfer filtrate to a rotavap or distillation unit. Concentrate under reduced pressure to approximately 250-300 mL (thick oil or slurry).

  • Crystallization:

    • While stirring the residue at 40°C, slowly add 600 mL of purified water (Anti-solvent).

    • A white precipitate should form immediately.

    • Cool the slurry to 0–5°C over 2 hours (linear ramp).

    • Hold at 0–5°C for 1 hour.

  • Isolation: Filter the white solid. Wash with 200 mL of cold water/MEK (9:1) mixture.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Results
  • Yield: 165 – 175 g (85 – 90%)

  • Appearance: White to off-white crystalline powder.

  • Purity (HPLC): > 98.5%

  • Melting Point: Expect range ~128-132°C (analogous to N-phenyl derivatives, verify experimentally).

Part 5: Quality Control & Analytical Standards

HPLC Method
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm (aldehyde).

NMR Validation (Simulated)
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.88 (s, 1H, -CH O)
      
    • 
       8.05 (br q, 1H, -NH -)
      
    • 
       7.85 (d, 2H, Ar-H ortho to CHO)
      
    • 
       7.10 (d, 2H, Ar-H ortho to O-alkyl)
      
    • 
       4.55 (s, 2H, -O-CH 2-CO-)
      
    • 
       2.65 (d, 3H, -NH-CH 3)
      

Part 6: References

  • Williamson Ether Synthesis Overview:

    • Source: "Williamson Ether Synthesis."[2][3][4] Organic Chemistry Portal.

    • URL:[Link]

    • Relevance: Foundational mechanism for phenolic alkylation.

  • Analogous Synthesis (N-Phenyl derivative):

    • Source: Omar, R. S., et al. "Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide." Arkivoc, 2021.[5]

    • URL:[Link]

    • Relevance: Provides reaction conditions (K2CO3/Reflux) for the N-aryl analog which are directly translatable to the N-methyl system.

  • Scale-Up of Phenolic Ethers:

    • Source: "Scale-Up Production of 4-Methoxy-3-methylbenzaldehyde." BenchChem Technical Support.

    • Relevance: Highlights safety concerns regarding exothermic alkylations and purification of benzaldehyde derivatives.

  • Reagent Preparation (2-Chloro-N-methylacetamide):

    • Source: "Synthesis of 2-chloro-N-methylacetamide."[6] GuideChem Protocol.

    • Relevance: Confirms the precursor synthesis from methylamine and chloroacetyl chloride if the reagent is not purchased.

Sources

Application

Application Notes and Protocols: Reductive Amination Techniques Involving 2-(4-formylphenoxy)-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Reductive Amination in Medicinal Chemistry Reductive amination stands as a cornerstone transformation in modern or...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Reductive Amination in Medicinal Chemistry

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the realm of drug discovery and development. Its capacity to forge robust carbon-nitrogen bonds by coupling carbonyl compounds with amines offers a reliable and versatile strategy for the synthesis of a diverse array of primary, secondary, and tertiary amines.[1][2][3] These amine scaffolds are ubiquitous in pharmaceuticals, influencing critical properties such as target binding, solubility, and overall pharmacokinetic profiles.[1] This guide focuses on the practical application of reductive amination to a particularly relevant building block: 2-(4-formylphenoxy)-N-methylacetamide . The phenoxyacetamide moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6][7] By functionalizing the formyl group of this molecule, researchers can rapidly generate libraries of novel compounds with significant therapeutic potential.

This document provides a detailed exploration of reductive amination techniques involving 2-(4-formylphenoxy)-N-methylacetamide, offering both theoretical insights and field-proven experimental protocols. We will delve into the mechanistic underpinnings of the reaction, compare key reagents, and provide step-by-step guidance for successful synthesis and purification.

Mechanistic Overview: A Two-Step Cascade in a Single Pot

Reductive amination is fundamentally a two-stage process that is often conveniently performed in a single reaction vessel ("one-pot").[8] The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, 2-(4-formylphenoxy)-N-methylacetamide, to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield a protonated imine, also known as an iminium ion. The second stage involves the reduction of this iminium ion by a selective reducing agent to afford the final amine product.

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction Aldehyde 2-(4-formylphenoxy) -N-methylacetamide Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary or Secondary Amine (R-NH2 or R2NH) Amine->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H2O Final_Amine Final Amine Product Iminium_Ion->Final_Amine + Hydride Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Final_Amine

Figure 1: Generalized mechanism of reductive amination.

The choice of reducing agent is critical to the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde. While sodium borohydride (NaBH₄) can be used, it may also reduce the starting aldehyde, leading to undesired alcohol byproducts.[3] For this reason, milder and more selective reducing agents are generally preferred.

Selecting the Optimal Reducing Agent: A Comparative Analysis

Two of the most widely employed and effective reducing agents for one-pot reductive aminations are sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).

FeatureSodium Triacetoxyborohydride (NaBH(OAc)₃)Sodium Cyanoborohydride (NaBH₃CN)
Reactivity Mild and highly selective for iminium ions over aldehydes and ketones.[9][10]Selective for iminium ions at neutral to slightly acidic pH. Can reduce aldehydes at lower pH.
Toxicity Lower toxicity and generates non-toxic byproducts (acetate salts).[11]Highly toxic and can release hydrogen cyanide gas upon acidification.[10]
Handling Non-hygroscopic, stable solid that is easy to handle.Hygroscopic and requires careful handling to avoid moisture and acidification.
Workup Generally straightforward aqueous workup.Requires careful quenching and workup to neutralize cyanide byproducts.
Recommendation Highly recommended for a broad range of substrates and general laboratory use due to its efficacy and superior safety profile.[9][11]Effective, but its use is often limited due to toxicity concerns.

Given its comparable reactivity, broader functional group tolerance, and significantly better safety profile, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for the reductive amination of 2-(4-formylphenoxy)-N-methylacetamide and will be the focus of the detailed protocols below.[9][11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of 2-(4-formylphenoxy)-N-methylacetamide with both primary and secondary amines using sodium triacetoxyborohydride.

Protocol 1: Reductive Amination with a Primary Amine (e.g., Benzylamine)

This protocol describes the synthesis of 2-((4-((benzylamino)methyl)phenoxy)methyl)-N-methylacetamide.

Protocol_1_Workflow Start Start Dissolve Dissolve Aldehyde and Amine in Anhydrous Solvent Start->Dissolve Add_Reducing_Agent Add NaBH(OAc)3 Dissolve->Add_Reducing_Agent Stir Stir at Room Temperature Add_Reducing_Agent->Stir Monitor Monitor Reaction (TLC/LC-MS) Stir->Monitor Quench Quench with Saturated NaHCO3 (aq) Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify End Characterize Final Product Purify->End

Figure 2: Experimental workflow for reductive amination with a primary amine.

Materials:

  • 2-(4-formylphenoxy)-N-methylacetamide

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[9][12]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-(4-formylphenoxy)-N-methylacetamide (1.0 eq).

  • Addition of Amine and Solvent: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the aldehyde. To this solution, add benzylamine (1.0-1.1 eq). Stir the mixture for 10-15 minutes at room temperature.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to afford the pure 2-((4-((benzylamino)methyl)phenoxy)methyl)-N-methylacetamide.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Reductive Amination with a Secondary Amine (e.g., Morpholine)

This protocol details the synthesis of 2-((4-(morpholinomethyl)phenoxy)methyl)-N-methylacetamide.

Materials:

  • 2-(4-formylphenoxy)-N-methylacetamide

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-formylphenoxy)-N-methylacetamide (1.0 eq) in anhydrous DCE.

  • Addition of Amine: Add morpholine (1.0-1.2 eq) to the solution and stir for 15-20 minutes at room temperature.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq) to the mixture in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1. The resulting product will be 2-((4-(morpholinomethyl)phenoxy)methyl)-N-methylacetamide.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Troubleshooting and Key Considerations

  • Incomplete Reactions: If the reaction stalls, a small amount of acetic acid (0.1-0.5 eq) can be added to catalyze the formation of the iminium ion, which can sometimes be the rate-limiting step, especially with less nucleophilic amines.[9]

  • Dialkylation with Primary Amines: With primary amines, the formation of a tertiary amine via dialkylation can be a side reaction. Using a slight excess of the primary amine can help to minimize this.[9] If dialkylation is a significant issue, a two-step procedure (formation of the imine followed by reduction with NaBH₄) can be employed.[12]

  • Solvent Choice: 1,2-Dichloroethane (DCE) is often the preferred solvent as it generally leads to faster reaction rates.[9][12] However, tetrahydrofuran (THF) is also a suitable alternative.

  • Purification: The basic nature of the amine products allows for purification using techniques such as solid-phase extraction with a cation exchange resin (SCX), which can be a highly effective alternative to traditional silica gel chromatography for library synthesis.

Conclusion

The reductive amination of 2-(4-formylphenoxy)-N-methylacetamide using sodium triacetoxyborohydride is a robust and highly efficient method for the synthesis of a diverse range of N-substituted phenoxyacetamide derivatives. The mild reaction conditions, broad substrate scope, and excellent functional group tolerance make this a valuable tool for medicinal chemists and researchers in drug discovery. The protocols outlined in this guide provide a solid foundation for the successful application of this important transformation, enabling the rapid generation of novel molecules with potential therapeutic applications.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 823, pp. 135-145). American Chemical Society.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Myers, A. G. (2011).
  • Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.
  • Touchette, K. M. (2006). Reductive Amination: A Safe, Cost-Effective, and Environmentally Friendly Way to Synthesize an Amine. Journal of Chemical Education, 83(6), 929. [Link]

  • Synple Chem. (n.d.).
  • Organic Chemistry Tutor. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. [Link]

  • Ali, M. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society, 18(10), 2469-2495. [Link]

  • Organic Chemistry Tutor. (n.d.).
  • Aliabadi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 13(3), 959–966. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • ChemInform. (2012). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ChemInform, 43(42).
  • Suresha, G. P., et al. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences, 124(5), 1019-1023. [Link]

Sources

Method

Technical Application Note: Handling, Storage, and Utilization of 2-(4-Formylphenoxy)-N-methylacetamide

Executive Summary & Chemical Profile 2-(4-Formylphenoxy)-N-methylacetamide (CAS: 142558-10-9) is a specialized bifunctional scaffold widely utilized in medicinal chemistry and drug discovery. Structurally, it integrates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-(4-Formylphenoxy)-N-methylacetamide (CAS: 142558-10-9) is a specialized bifunctional scaffold widely utilized in medicinal chemistry and drug discovery. Structurally, it integrates a reactive aldehyde moiety with a stable N-methylacetamide linker via a phenoxy ether bond. This unique architecture makes it a critical intermediate for:

  • Multicomponent Reactions (MCRs): Serving as the carbonyl component in Hantzsch, Biginelli, and Ugi reactions to generate complex heterocyclic libraries (e.g., 4H-pyrans, chromenes).

  • Enzyme Inhibitor Design: Acting as a pharmacophore precursor for Acetylcholinesterase (AChE) inhibitors in Alzheimer’s disease research.

  • Linker Chemistry: Providing a stable, cleavable linker for proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs) where the aldehyde serves as a conjugation handle.

Chemical Identity Table[1][2]
PropertySpecification
IUPAC Name 2-(4-formylphenoxy)-N-methylacetamide
CAS Number 142558-10-9
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO (>20 mg/mL), DMF, Ethanol; Sparingly soluble in Water
Melting Point 148–150 °C (Predicted/Analog-based)
pKa ~13.5 (Amide N-H), Aldehyde C-H is non-acidic

Stability & Storage Protocols

The primary stability concern for 2-(4-formylphenoxy)-N-methylacetamide is the oxidation of the aldehyde group to the corresponding carboxylic acid (2-(4-carboxyphenoxy)-N-methylacetamide) upon exposure to atmospheric oxygen. Secondarily, the amide bond is susceptible to hydrolysis under extreme pH conditions, though it is generally stable at neutral pH.

Protocol 1: Long-Term Storage

Objective: Prevent autoxidation and hydrolysis during storage >1 month.

  • Container Selection: Use amber glass vials with Teflon-lined screw caps to minimize light exposure and gas exchange.

  • Atmosphere: Purge the headspace with dry Argon or Nitrogen gas for 30 seconds before sealing.

  • Temperature: Store at -20°C .

  • Desiccation: Place vials inside a secondary container (e.g., a sealed Tupperware or desiccator) containing active silica gel or Drierite™ to maintain low humidity.

Protocol 2: Handling Stock Solutions

Objective: Maintain integrity of solubilized compound for biological assays.

  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the preferred solvent. Avoid protic solvents (Methanol/Ethanol) for long-term storage as they can form hemiacetals with the aldehyde group.

  • Concentration: Prepare stock solutions at 10–50 mM .

  • Freeze-Thaw Cycles: Limit to a maximum of 3 cycles. Aliquot stock solutions into single-use volumes (e.g., 20 µL) to avoid repeated thawing.

  • Visual Check: Before use, inspect for precipitation. If precipitate forms, sonicate at 37°C for 5 minutes.

Visualization: Degradation Pathways

The following diagram illustrates the critical degradation pathways that storage protocols must prevent.

DegradationPathways Compound 2-(4-Formylphenoxy)- N-methylacetamide Oxidation Oxidation (Air/Light) Compound->Oxidation Hydrolysis Hydrolysis (H+/OH-) Compound->Hydrolysis Hemiacetal Hemiacetal Formation (ROH Solvents) Compound->Hemiacetal AcidProduct Carboxylic Acid Impurity (Inactive/Interfering) Oxidation->AcidProduct Major Pathway CleavedProduct 4-Hydroxybenzaldehyde + N-methyl-2-chloroacetamide Hydrolysis->CleavedProduct Slow Adduct Solvent Adduct (Reversible) Hemiacetal->Adduct Equilibrium

Figure 1: Critical degradation pathways. Oxidation is the primary risk, necessitating inert gas storage.

Application Protocols

Application A: Synthesis of Heterocyclic Libraries (Multicomponent Reaction)

This compound is an ideal substrate for the Hantzsch Dihydropyridine Synthesis or similar condensations due to the reactivity of the para-aldehyde.

Mechanism: The aldehyde condenses with active methylene compounds (e.g., dimedone, ethyl acetoacetate) to form a Knoevenagel intermediate, which then undergoes Michael addition and cyclization.

Protocol:

  • Reagents:

    • Substrate: 2-(4-formylphenoxy)-N-methylacetamide (1.0 equiv)

    • Reagent A: Dimedone (1.0 equiv)

    • Reagent B: Malononitrile (1.0 equiv)[1]

    • Catalyst: Piperidine (10 mol%) or DABCO

    • Solvent: Ethanol (anhydrous)

  • Procedure:

    • Dissolve the aldehyde and active methylene compounds in Ethanol (5 mL per mmol).

    • Add the catalyst dropwise while stirring.[2]

    • Heat to Reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 6:4).

    • Workup: Cool to room temperature. The product often precipitates. Filter the solid, wash with cold ethanol, and recrystallize from EtOH/DMF.

Application B: Biological Screening (AChE Inhibition Assay)

Derivatives of this scaffold have shown potency against Acetylcholinesterase (AChE).[3]

Protocol:

  • Assay Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme: Electric eel AChE (Sigma-Aldrich), 500 U/mL stock.

  • Substrate: Acetylthiocholine iodide (ATChI), 0.5 mM final.

  • Chromophore: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB/Ellman’s Reagent).

  • Procedure:

    • Incubation: Mix 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor (Stock in DMSO). Incubate at 25°C for 10 mins.

    • Reaction Start: Add 10 µL DTNB + 10 µL ATChI.

    • Measurement: Monitor Absorbance at 412 nm for 5 minutes (Kinetic mode).

    • Analysis: Calculate % Inhibition =

      
      .
      
Visualization: Experimental Workflow

The following diagram outlines the logical flow from synthesis to biological validation.

Workflow cluster_Synthesis Chemical Synthesis (MCR) cluster_Bioassay Biological Validation (AChE) Start Start: 2-(4-Formylphenoxy)- N-methylacetamide Step1 Mix with Malononitrile & Dimedone Start->Step1 Step2 Reflux in EtOH (Cat: Piperidine) Step1->Step2 Product Fused 4H-Pyran Derivative Step2->Product AssayPrep Prepare DMSO Stock (10 mM) Product->AssayPrep Purification Incubation Incubate with AChE (10 min, 25°C) AssayPrep->Incubation Readout Add DTNB + ATChI Measure Abs @ 412nm Incubation->Readout Result IC50 Determination Readout->Result

Figure 2: Integrated workflow from chemical synthesis to biological assay validation.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation, H335)

Personal Protective Equipment (PPE):

  • Respiratory: Use a NIOSH-approved N95 mask or half-mask respirator with organic vapor cartridges if handling large quantities (>1g) outside a fume hood.

  • Skin: Nitrile gloves (0.11 mm thickness minimum).

  • Eyes: Chemical safety goggles.

Spill Cleanup: Do not dry sweep. Dampen with water to avoid dust generation, sweep up, and place in a closed container for disposal as hazardous chemical waste.

References

  • ChemicalBook. (2023). 2-(4-formylphenoxy)-N-methylacetamide Properties and Suppliers. Retrieved from

  • PubChem. (2023).[4] Compound Summary: 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide (Analog Reference).[4] National Library of Medicine.[4] Retrieved from [4]

  • Omar, R. S., et al. (2021).[1] Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(x), 0-0.[1] Retrieved from

  • Sigma-Aldrich. (2023).[2] Safety Data Sheet: 2-(2-formylphenoxy)-N-methylacetamide (Isomer Reference). Retrieved from

  • Al-Mulla, A., et al. (2014). Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Royal Society of Chemistry Advances. Retrieved from

Sources

Application

Technical Guide: Solvent Engineering for 2-(4-formylphenoxy)-N-methylacetamide Transformations

[1] Executive Summary This Application Note provides a rigorous framework for solvent selection in reactions involving 2-(4-formylphenoxy)-N-methylacetamide . As a bifunctional building block containing a reactive aldehy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This Application Note provides a rigorous framework for solvent selection in reactions involving 2-(4-formylphenoxy)-N-methylacetamide . As a bifunctional building block containing a reactive aldehyde and a polar


-methylacetamide linker, this molecule presents unique solubility and reactivity challenges.[1] This guide moves beyond generic solvent lists, offering a mechanistic rationale for selecting reaction media that optimize kinetics, minimize side reactions (such as hemiacetal formation or hydrolysis), and align with Green Chemistry principles.[1]

Part 1: Physicochemical Profile & Solubility Architecture[1]

To select the correct solvent, one must first understand the solute. 2-(4-formylphenoxy)-N-methylacetamide possesses three distinct distinct structural domains that dictate its interaction with solvents:

  • The Electrophile (Aldehyde): Susceptible to nucleophilic attack; dictates kinetic stability.[1]

  • The Linker (Phenoxy Ether): Lipophilic but chemically robust.[1]

  • The Anchor (N-Methylacetamide): A hydrogen-bond donor/acceptor motif that significantly increases polarity compared to simple benzaldehydes.[1]

Table 1: Predicted Solubility Matrix & Application Suitability

Data derived from chemotype analysis of 4-substituted phenoxyacetamides.

Solvent ClassRepresentative SolventsSolubility PredictionApplication SuitabilityMechanistic Notes
Chlorinated Dichloromethane (DCM), DCEHigh Excellent Standard for reductive amination; solubilizes both the organic linker and the amide.[1]
Polar Aprotic DMF, DMSO, NMPVery High Good Use only if high T required.[1] Difficult to remove during workup.
Alcohols Methanol (MeOH), EthanolHigh Variable Excellent for NaBH₄ reductions; risk of acetal/hemiacetal equilibrium interfering with kinetics.[1]
Ethers THF, 2-MeTHF, DioxaneModerate-High Good Good compromise; 2-MeTHF is the preferred Green alternative to DCM.[1]
Esters Ethyl Acetate (EtOAc)Moderate Poor Often insufficient for dissolving the amide moiety at room temp; good for workup.[1]
Hydrocarbons Hexane, TolueneLow Poor The polar amide tail prevents solubility in non-polar media.[1]

Part 2: Primary Transformation – Reductive Amination

The most critical application of this molecule is using the aldehyde handle to attach amines (drug discovery "warheads") via Reductive Amination.[1]

The Solvent Dilemma: DCM vs. Methanol

While Dichloromethane (DCM) is the historical standard, it is hazardous.[1] Methanol (MeOH) is greener but can form hemiacetals with the aldehyde, potentially slowing imine formation.[1]

Recommendation:

  • Standard Protocol: Use 1,2-Dichloroethane (DCE) or DCM if using triacetoxyborohydride (STAB).[1]

  • Green Protocol: Use Methanol or 2-MeTHF if using NaBH₄ or catalytic hydrogenation.[1]

Protocol 1: Reductive Amination (Standard STAB Method)

Target: Synthesis of Secondary Amines[1]

  • Dissolution: Charge reaction vessel with 2-(4-formylphenoxy)-N-methylacetamide (1.0 eq). Add DCE (0.1 M concentration).[1]

    • Why DCE? It supports the solubility of the polar amide starting material better than Toluene and does not interfere with the borohydride reagent.[1]

  • Imine Formation: Add the amine (1.1 eq) and Acetic Acid (1.0 eq).[1] Stir at Room Temperature (RT) for 1-2 hours.

    • Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.[1]

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.

    • Note: STAB is stable in acid/DCE but decomposes in Methanol.[1]

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM. The amide tail may require adding 5% MeOH to the DCM organic layer to ensure full extraction from the aqueous phase.[1]

Part 3: Carbon-Carbon Bond Formation (Knoevenagel Condensation)

For extending the carbon chain (e.g., synthesis of cinnamic acid derivatives), the Knoevenagel condensation is preferred.[1]

Solvent Selection: The Protic Advantage

Unlike reductive amination, condensation reactions often benefit from protic solvents that stabilize the ionic intermediates.[1]

Recommendation: Ethanol (EtOH) is the superior choice over Toluene.[1] The polarity of EtOH solubilizes the starting material at reflux, and its protic nature assists the piperidine-catalyzed deprotonation/elimination cycle.[1]

Protocol 2: Knoevenagel Condensation[1]
  • Setup: Dissolve 2-(4-formylphenoxy)-N-methylacetamide (1.0 eq) and Malonic Acid (1.2 eq) in Ethanol (0.2 M).

  • Catalysis: Add Piperidine (0.1 eq) and Pyridine (catalytic).

  • Reflux: Heat to reflux (78°C) for 4–6 hours.

  • Precipitation: Upon cooling, the product often precipitates due to the rigidity of the new double bond and the polarity of the amide.[1]

  • Filtration: Filter the solid and wash with cold EtOH.

Part 4: Visualization of Solvent Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended chemical transformation.

SolventSelection Start Start: 2-(4-formylphenoxy)-N-methylacetamide ReactionType Select Reaction Type Start->ReactionType ReductiveAmination Reductive Amination (Aldehyde + Amine) ReactionType->ReductiveAmination Condensation Knoevenagel/Aldol (C-C Bond Formation) ReactionType->Condensation Oxidation Oxidation (Aldehyde -> Acid) ReactionType->Oxidation Solv_DCE Solvent: DCE or DCM (Reagent: STAB) High Solubility, Fast Kinetics ReductiveAmination->Solv_DCE Standard Solv_MeOH Solvent: Methanol (Reagent: NaBH4) Green Option, Hemiacetal Risk ReductiveAmination->Solv_MeOH Green/Alt Solv_EtOH Solvent: Ethanol (Reflux) Promotes Elimination Condensation->Solv_EtOH Solv_Acetonitrile Solvent: ACN/Water (Pinnick Cond.) Avoids Amide Hydrolysis Oxidation->Solv_Acetonitrile

Figure 1: Decision tree for solvent selection based on reaction type and reagent compatibility.[1]

Part 5: Critical Workup Considerations

The N-methylacetamide moiety is water-soluble enough to cause yield loss during aqueous workups if not managed correctly.[1]

  • Avoid Pure Water Washes: Always use brine (saturated NaCl) or saturated NH₄Cl.[1] The "salting out" effect is necessary to force the polar amide product into the organic phase.[1]

  • Extraction Solvent: Do not rely solely on Diethyl Ether or Hexane.[1] Use DCM or EtOAc for extractions.[1] If the product is stuck in the aqueous layer, use n-Butanol or a CHCl₃/Isopropanol (3:1) mixture.[1]

References

  • Watson, A. J., et al. (2013).[1][2] "Development of a solvent selection guide for aldehyde-based direct reductive amination processes." Green Chemistry, 15(5), 1159-1165.[1] Retrieved from [Link]

  • Abdel-Latif, F. F., et al. (2016).[1] "Reactions of amidines with phthalic dialdehydes." Journal of Heterocyclic Chemistry. (Contextual reference for aldehyde-amidine condensations). Retrieved from [Link]

  • ACS Green Chemistry Institute. (2023).[1] Solvent Selection Guide: Reductive Amination. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-(4-formylphenoxy)-N-methylacetamide Synthesis

Ticket ID: #SYN-2024-089 Subject: Troubleshooting Low Yields in Williamson Ether Synthesis of Phenoxyacetamides Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-2024-089 Subject: Troubleshooting Low Yields in Williamson Ether Synthesis of Phenoxyacetamides Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Workflow

The Problem: Users frequently report low yields (<40%) when synthesizing 2-(4-formylphenoxy)-N-methylacetamide . The reaction typically involves the coupling of 4-hydroxybenzaldehyde and 2-chloro-N-methylacetamide via a Williamson ether synthesis.

The Root Causes: Unlike simple alkylations, this reaction possesses three specific failure modes:

  • Solubility Mismatch: The N-methyl amide moiety increases water solubility compared to N-aryl analogs, leading to product loss during aqueous workup.

  • Low Reactivity of Chloride: The chloro-leaving group on the acetamide is kinetically sluggish compared to bromide or iodide.

  • Competitive Side Reactions: The aldehyde group is susceptible to Cannizzaro disproportionation or polymerization if the base concentration is too high or the solvent is "wet."

Diagnostic Decision Tree

Use the following logic flow to identify your specific failure point.

Yield_Diagnosis start START: Low Yield Observed tlc Check TLC of Crude Reaction start->tlc sm_remains Starting Material (Phenol) Persists tlc->sm_remains Incomplete Rxn new_spots Complex Mixture / Baseline Streaking tlc->new_spots Decomposition clean_spot Clean Product Spot (Conversion is High) tlc->clean_spot Isolation Issue solvent_check Is Solvent Anhydrous? Is Catalyst (KI) used? sm_remains->solvent_check base_check Base Used? (NaOH/KOH vs K2CO3) new_spots->base_check workup_check Workup Method? (Filtration vs Extraction) clean_spot->workup_check sol_fix ACTION: Switch to DMF, Add 10 mol% KI, Dry Solvent solvent_check->sol_fix base_fix ACTION: Switch to K2CO3 (Milder Base), Lower Temp to 60°C base_check->base_fix extract_fix ACTION: Product is Amphiphilic. Do NOT filter. Extract w/ EtOAc + Salting Out. workup_check->extract_fix

Figure 1: Diagnostic logic for troubleshooting yield loss. Blue nodes represent decision points; Green dashed nodes represent corrective actions.

Critical Reaction Parameters (Q&A)

This section addresses the "Upstream" chemical issues preventing high conversion.

Q1: My reaction stalls at 50% conversion even after 24 hours reflux in Acetone. Why?

A: This is a kinetic issue driven by the leaving group and solvent temperature.

  • The Chemistry: You are likely using 2-chloro-N-methylacetamide . The Carbon-Chlorine bond is strong, and chloride is a mediocre leaving group. Acetone refluxes at ~56°C, which often provides insufficient energy to overcome the activation barrier for this specific electrophile.

  • The Fix (Finkelstein Catalysis): Add Potassium Iodide (KI) (10-20 mol%). The iodide displaces the chloride in situ to form the highly reactive iodo-acetamide, which reacts rapidly with the phenoxide.

  • Solvent Upgrade: Switch from Acetone to Acetonitrile (MeCN) or DMF . MeCN allows reflux at 82°C, significantly accelerating the rate without decomposing the aldehyde.

Q2: I see a new spot on TLC, but the yield is low. Is the aldehyde reacting?

A: Yes, the aldehyde is the "Achilles' heel" of this molecule.

  • The Risk: Under strongly basic conditions (e.g., NaOH, NaH) or in the presence of water, the aldehyde can undergo:

    • Cannizzaro Reaction: Disproportionation into carboxylic acid and alcohol.

    • Aldol-type Polymerization: Creating "tar" that streaks on the TLC baseline.

  • The Fix: Use Potassium Carbonate (

    
    ) .[1][2] It is strong enough to deprotonate the phenol (
    
    
    
    ) but weak enough to leave the amide (
    
    
    ) and aldehyde intact. Ensure the base is finely powdered and anhydrous.
Q3: Why is the N-methyl group problematic compared to the N-phenyl analogs in literature?

A: Literature often cites N-phenyl derivatives (e.g., 2-(4-formylphenoxy)-N-phenylacetamide) which precipitate easily from water [1, 2].

  • The Physics: The N-methyl group is smaller and more polar. It acts as a hydrogen bond donor/acceptor, increasing the molecule's water solubility.

  • The Consequence: If you pour the reaction mixture into water (standard protocol), a significant portion of your N-methyl product remains dissolved in the aqueous phase and is discarded with the filtrate.

Optimized Experimental Protocol

This protocol integrates the fixes for kinetics (KI catalyst) and isolation (Salting out).

Reaction Scheme:



Materials Table
ReagentEquiv.[3]RoleCritical Note
4-Hydroxybenzaldehyde 1.0SubstrateMust be dry; water inhibits reaction.
2-Chloro-N-methylacetamide 1.2ElectrophileSlight excess drives reaction to completion.
Potassium Carbonate (

)
2.0BaseMust be anhydrous and powdered.
Potassium Iodide (KI) 0.1CatalystEssential for activating the chloride.
Acetonitrile (MeCN) [0.5 M]SolventSuperior to acetone; easier removal than DMF.
Step-by-Step Methodology
  • Activation:

    • To a dry round-bottom flask, add 4-hydroxybenzaldehyde (1.0 equiv),

      
        (2.0 equiv), and Acetonitrile  (concentration ~0.5 M).
      
    • Stir at room temperature for 30 minutes. Why? This allows the formation of the phenoxide anion before introducing the electrophile, reducing side reactions.

  • Coupling:

    • Add 2-chloro-N-methylacetamide (1.2 equiv) and KI (0.1 equiv).

    • Heat to reflux (approx. 80-82°C) under an inert atmosphere (

      
       or Ar).
      
    • Monitor by TLC (Mobile phase: 50% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear; product spot (
      
      
      
      ) will appear. Reaction time: 4–6 hours.
  • Work-up (The Critical Step for Yield):

    • Do NOT just filter.

    • Evaporate the Acetonitrile under reduced pressure to near dryness.

    • Resuspend the residue in Ethyl Acetate (EtOAc) and Water .

    • Separate the layers.[1]

    • Salting Out: Add solid NaCl to the aqueous layer until saturated, then extract twice more with EtOAc. This recovers the water-soluble N-methyl product.

    • Combine organic layers, wash with 1M NaOH (removes unreacted phenol) and Brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from EtOAc/Hexane or Ethanol .

    • Expected Yield: >85% (White to off-white solid).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the specific role of Potassium Iodide (Finkelstein condition) in boosting the yield.

Reaction_Mechanism R_Cl 2-Chloro-N-methylacetamide (Slow Electrophile) R_I 2-Iodo-N-methylacetamide (Fast Electrophile) R_Cl->R_I Finkelstein Exchange (Fast) Product Target Ether Product R_Cl->Product Direct Attack (Slow) Low Yield Cause KI KI Catalyst KI->R_I R_I->Product SN2 Attack (Rapid) Phenoxide Phenoxide Anion (Nucleophile) Phenoxide->Product Attacks Alpha-Carbon

Figure 2: The catalytic cycle of Iodide. The conversion of the Chloro-acetamide to the Iodo-acetamide (Green Box) creates a much better electrophile, preventing the reaction from stalling.

References
  • Omar, R. S., et al. "Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide."[4] Arkivoc, vol. 2021, part x, pp. 1-12. (Provides specific characterization for N-aryl analogs). [Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry. (Mechanistic grounding for SN2 limitations). [Link]

  • Royal Society of Chemistry. "Supplementary Information: Synthesis of 2-(4-formylphenoxy)-N-phenylacetamide." RSC Advances. (Protocol verification for phenoxyacetamide synthesis). [Link]

Sources

Optimization

Purification strategies for crude 2-(4-formylphenoxy)-N-methylacetamide

This guide is structured as a dynamic Technical Support Center for researchers working with 2-(4-formylphenoxy)-N-methylacetamide . It prioritizes experimental logic, troubleshooting, and self-validating protocols over g...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center for researchers working with 2-(4-formylphenoxy)-N-methylacetamide . It prioritizes experimental logic, troubleshooting, and self-validating protocols over generic instructions.

Ticket ID: PUR-ALDEHYDE-001 Status: Open Assigned Specialist: Senior Application Scientist

Core Molecule Analysis & Impurity Profiling

Before selecting a purification strategy, you must understand the physicochemical "personality" of your crude mixture.

  • Target Molecule: 2-(4-formylphenoxy)-N-methylacetamide

  • Key Functionalities:

    • Aldehyde (–CHO): Reactive electrophile. Prone to oxidation (to carboxylic acid) or reduction. Crucial for Bisulfite purification.

    • Phenoxy Ether: Stable linker. Adds lipophilicity.

    • N-Methylacetamide: Polar tail. Potential hydrogen bond donor/acceptor. Increases water solubility compared to phenyl analogs.

  • Common Impurities:

    • 4-Hydroxybenzaldehyde (Starting Material): Acidic phenol (pKa ~7.6).

    • 2-Chloro-N-methylacetamide (Alkylating Agent): Water-soluble, potential vesicant.

    • Inorganic Salts: K₂CO₃, KCl (from alkylation).

    • Solvents: DMF or DMSO (high boiling point, difficult to remove).

Purification Decision Matrix

Do not blindly flash chromatograph. Use this decision tree to select the most efficient method for your specific crude state.

PurificationStrategy Start Crude Mixture State Solvent Is DMF/DMSO present? Start->Solvent AqueousWash Perform Aqueous Workup (See Module 3) Solvent->AqueousWash Yes PurityCheck Major Impurity Type? Solvent->PurityCheck No (Dry Solid) AqueousWash->PurityCheck Phenol Unreacted Phenol (4-Hydroxybenzaldehyde) PurityCheck->Phenol High Phenol Content AldehydeOnly Non-Aldehyde Impurities (e.g., Alkyl halides) PurityCheck->AldehydeOnly Complex Mixture Sticky Oily/Sticky Solid PurityCheck->Sticky Failed Crystallization MethodA Method A: Carbonate Wash (pH Controlled Extraction) Phenol->MethodA MethodB Method B: Bisulfite Adduct (Chemo-selective) AldehydeOnly->MethodB MethodC Method C: Recrystallization (EtOAc/Hex or EtOH/H2O) Sticky->MethodC

Figure 1: Strategic decision tree for selecting the optimal purification pathway based on crude composition.

Module A: The "Quick Fix" (Carbonate Wash)

Issue: "My NMR shows significant unreacted 4-hydroxybenzaldehyde." Logic: The starting phenol is acidic (pKa ~7.6). The product is neutral. Using a weak base ionizes the phenol into the aqueous layer without damaging the sensitive aldehyde or amide.

Protocol
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) .

    • Note: Do not use DCM if you have DMF trapped; EtOAc extracts DMF better during aqueous washes.

  • The Wash: Wash the organic layer 3x with 10% Potassium Carbonate (K₂CO₃) or Saturated NaHCO₃.

    • Why? pH ~9-11 is sufficient to deprotonate the phenol (Ph-OH → Ph-O⁻) but mild enough to prevent the Cannizzaro reaction (disproportionation of aldehyde) or amide hydrolysis.

  • Verification: Check the aqueous layer by TLC. The starting material (phenol) should be in the aqueous phase (low Rf or stays at baseline).

  • Finishing: Wash organics with brine, dry over Na₂SO₄, and concentrate.

Module B: The "Gold Standard" (Bisulfite Purification)

Issue: "I have complex non-polar impurities," or "Recrystallization failed." Logic: Aldehydes form water-soluble bisulfite adducts.[1] Non-aldehyde impurities remain in the organic layer. You then wash the organic layer away and regenerate the pure aldehyde.[2]

Step-by-Step Workflow

Step 1: Adduct Formation [2]

  • Dissolve crude (up to 5g) in 30 mL Ethanol .

  • Add 15 mL Saturated Sodium Bisulfite (NaHSO₃) solution.

  • Stir vigorously for 30–60 minutes.

    • Observation: A white precipitate (the bisulfite adduct) often forms. This is good.

Step 2: The Wash (Removing Impurities)

  • If solid forms: Filter it.[1][3][4][5][6] Wash with diethyl ether. The solid is your product (masked).

  • If no solid: Dilute with water (50 mL) and extract with Diethyl Ether or DCM .

    • Crucial:Discard the organic layer. Your product is now in the Aqueous Layer (or the filter cake).

Step 3: Regeneration

  • Suspend the solid (or take the aqueous layer) in fresh DCM/EtOAc.

  • Slowly add 10% Sodium Carbonate or 1M NaOH while stirring until pH > 10.

    • Mechanism:[7][8][9][10] Base destroys the bisulfite adduct, regenerating the hydrophobic aldehyde.

  • Separate the layers.[1][2][11][12] The product returns to the Organic Layer .

  • Dry (MgSO₄) and concentrate to yield high-purity aldehyde.

BisulfiteWorkflow Crude Crude Mixture (Aldehyde + Impurities) Bisulfite Add Sat. NaHSO3 Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrganicWaste Organic Layer (Impurities) PhaseSep->OrganicWaste Discard AqueousAdduct Aqueous/Solid (Bisulfite Adduct) PhaseSep->AqueousAdduct Keep Regen Add Base (pH > 10) + Fresh Solvent AqueousAdduct->Regen PureProduct Pure Aldehyde (In Organic Layer) Regen->PureProduct

Figure 2: Chemical logic flow for the Bisulfite purification method.

Module C: Crystallization & Solubility Data

Issue: "The product is oiling out." Logic: The N-methyl group increases polarity compared to N-phenyl analogs. You need a solvent system that balances the lipophilic phenoxy group and the polar amide.

Recommended Solvent Systems
MethodSolvent MixtureRatio (v/v)Notes
Standard EtOAc / Hexane 1:3 to 1:5Dissolve in hot EtOAc, add Hexane until turbid. Cool slowly.
Alternative Ethanol / Water 1:1 to 1:2Good for removing inorganic salts. Dissolve in hot EtOH, add warm water.
Anti-Solvent DCM / Hexane 1:10Dissolve in minimal DCM; pour into stirring Hexane.

Troubleshooting "Oiling Out":

  • Seed Crystals: If you have any solid, save a speck to seed the next batch.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air/solvent interface.

  • Temperature: Do not cool to -20°C immediately. Let it reach room temperature first.[6][13] Rapid cooling traps impurities (oil).

Frequently Asked Questions (FAQs)

Q: Can I use column chromatography? What is the Rf? A: Yes.

  • Stationary Phase: Silica Gel (60 Å).

  • Mobile Phase: 40% to 60% Ethyl Acetate in Hexane.

  • Expected Rf: ~0.3–0.4 in 1:1 EtOAc/Hexane.

  • Warning: The amide tail can cause "streaking" (tailing) on silica. Add 1% Methanol or Triethylamine to the eluent to sharpen the peak.

Q: I used DMF for the reaction, and it won't evaporate. How do I remove it? A: DMF boils at 153°C. Do not try to rotovap it down completely; you will degrade the aldehyde.

  • Solution: Dissolve the crude in EtOAc and wash 5 times with Water or 5% LiCl solution . LiCl dramatically increases the partitioning of DMF into the aqueous phase.

Q: My product turned from white to yellow/brown overnight. A: This indicates oxidation (formation of quinone-like species or carboxylic acid).

  • Fix: Store under Nitrogen/Argon in the dark. Aldehydes are air-sensitive. If significant decomposition occurs, run a quick filtration through a short plug of silica gel.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R.Purification of Aldehydes via Bisulfite Adducts. In Vogel's Textbook of Practical Organic Chemistry; Pearson, 1989; pp 1256.
  • Royal Society of Chemistry. Synthesis of 2-(4-formylphenoxy)-N-phenylacetamide (Analogous Protocol). Supplementary Information. Available at: [Link] (Accessed 2024).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 30298615, 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. Available at: [Link] (Accessed 2024).

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-(4-formylphenoxy)-N-methylacetamide

Welcome to the technical support center for the recrystallization of 2-(4-formylphenoxy)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of 2-(4-formylphenoxy)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure you achieve the highest purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of 2-(4-formylphenoxy)-N-methylacetamide?

A1: The ideal solvent for recrystallization is one in which 2-(4-formylphenoxy)-N-methylacetamide is highly soluble at elevated temperatures but poorly soluble at room temperature.[1][2] For aromatic amides like this compound, common choices include alcohols (e.g., ethanol, isopropanol), ethyl acetate, or a mixed solvent system. A good starting point is to test solubility in a variety of solvents to find the optimal one for your specific sample.[1] Literature suggests that related compounds have been successfully recrystallized using a hexane/ethyl acetate mixture.[3]

Q2: How much solvent should I use to dissolve my crude 2-(4-formylphenoxy)-N-methylacetamide?

A2: The goal is to use the minimum amount of hot solvent to create a saturated solution.[4][5][6] Start by adding a small volume of the chosen solvent to your crude material and heating the mixture to the solvent's boiling point.[6] Continue adding small portions of the hot solvent until all the solid has just dissolved.[4] Using too much solvent is a common reason for poor or no crystal yield.[5][7]

Q3: My compound is not crystallizing upon cooling. What should I do?

A3: If crystals do not form, your solution may be supersaturated or too dilute.[7] Here are several techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod.[8][9][10] This can create nucleation sites for crystal growth.[8]

  • Seeding: Add a tiny crystal of pure 2-(4-formylphenoxy)-N-methylacetamide to the solution.[8][9][10] This "seed crystal" provides a template for further crystallization.

  • Reducing Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent to increase the concentration.[7][9]

  • Lowering Temperature: Cool the solution in an ice bath or even a salt-ice bath for lower temperatures.[8][9]

Q4: What causes "oiling out," and how can I prevent it?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[7][11][12] This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the compound is highly impure.[7][11][13] To prevent this, you can:

  • Add a small amount of additional solvent to the hot solution to decrease saturation.[11][14]

  • Ensure a slower cooling rate.[7]

  • Consider using a different solvent or a mixed solvent system.[13]

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of 2-(4-formylphenoxy)-N-methylacetamide with detailed, step-by-step solutions.

Issue 1: No Crystals Form Upon Cooling

Symptoms: The solution remains clear even after cooling to room temperature and then in an ice bath.

Causality: This is typically due to either using an excessive amount of solvent, resulting in a solution that is not saturated, or the solution is supersaturated and requires a nucleation point to initiate crystallization.[7]

Troubleshooting Workflow:

G start No Crystals Formed scratch Scratch inner surface of flask with a glass rod start->scratch First attempt reassess Re-cool the solution scratch->reassess If no immediate result seed Add a seed crystal of pure compound reduce_solvent Boil off a portion of the solvent seed->reduce_solvent If seeding fails success Crystals Form seed->success reduce_solvent->reassess After reducing volume reassess->seed If still no crystals reassess->success fail Still No Crystals - Re-evaluate Solvent Choice reassess->fail If all else fails

A workflow for inducing crystallization.

Step-by-Step Protocol to Induce Crystallization:

  • Scratching: Vigorously scratch the inside of the flask just below the meniscus with a glass stirring rod. The micro-abrasions on the glass can serve as nucleation sites.[8][9]

  • Seeding: If you have a small amount of the pure compound, add a single, tiny crystal to the cooled solution. This provides a template for crystal growth.[8][9]

  • Solvent Reduction: If the above methods fail, it's likely too much solvent was used.[7] Gently heat the flask to evaporate a portion of the solvent, thereby increasing the concentration of the solute. Allow the solution to cool again.

  • Drastic Cooling: As a last resort, place the flask in a colder bath, such as a dry ice/acetone bath, for a short period. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Symptoms: Instead of solid crystals, a liquid, oily layer forms at the bottom of the flask upon cooling.[11][12]

Causality: This phenomenon, known as "oiling out," occurs when the solute is highly concentrated and comes out of solution at a temperature above its melting point.[11][13][14] It can also be caused by the presence of significant impurities that depress the melting point of the compound.[11][13] Oiled out products are often impure because the liquid phase can readily dissolve impurities.[11][12]

Troubleshooting Workflow:

G start Compound has 'Oiled Out' reheat Reheat to dissolve the oil start->reheat add_solvent Add more of the 'good' solvent reheat->add_solvent slow_cool Cool the solution very slowly add_solvent->slow_cool change_solvent Consider a different solvent system slow_cool->change_solvent If oiling persists success Crystals Form slow_cool->success fail Still Oils Out - Purification by another method (e.g., chromatography) change_solvent->fail If problem continues

A workflow for addressing "oiling out".

Step-by-Step Protocol to Prevent Oiling Out:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to slightly decrease the saturation.[11][14]

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask to prolong the cooling period. This gives the molecules more time to arrange into a crystal lattice.

  • Solvent System Modification: If oiling persists, the chosen solvent may be unsuitable. Try a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution before cooling.[15]

  • Lower the Temperature of Saturation: By using a larger volume of solvent, the solution will become saturated at a lower temperature, which may be below the melting point of your compound.

Issue 3: Low Recovery of Crystalline Product

Symptoms: After filtration and drying, the yield of pure 2-(4-formylphenoxy)-N-methylacetamide is significantly lower than expected.

Causality: Low recovery can be attributed to several factors: using too much solvent, premature crystallization during a hot filtration step, or washing the collected crystals with a solvent that is too warm or in too large a volume.[5][16]

Data on Solvent Selection and Impact on Yield:

Solvent SystemRationale for UsePotential Pitfall Leading to Low Yield
Single Solvent (e.g., Ethanol)Good solubility differential between hot and cold.Using an excessive volume will keep a significant amount of product in the mother liquor.[5]
Mixed Solvent (e.g., Ethyl Acetate/Hexane)Allows for fine-tuning of solubility.Incorrect ratio can lead to either incomplete dissolution or the product remaining too soluble upon cooling.

Step-by-Step Protocol to Maximize Yield:

  • Minimize Solvent Usage: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude product.[6]

  • Pre-heat Filtration Apparatus: If a hot filtration step is necessary to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent premature crystallization.[17]

  • Efficient Crystal Collection: Ensure the solution is thoroughly cooled before filtration to maximize the amount of crystallized product.

  • Cold Solvent Wash: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.[5]

  • Second Crop of Crystals: The filtrate (mother liquor) can be concentrated by boiling off some of the solvent and then cooled again to obtain a second, though likely less pure, crop of crystals.

Issue 4: Product is Still Impure After Recrystallization

Symptoms: The melting point of the recrystallized product is broad or lower than the literature value, or analytical data (e.g., NMR, LC-MS) shows the presence of contaminants.

Causality: Impurities can be trapped within the crystal lattice if crystallization occurs too rapidly.[4] Additionally, if the chosen solvent does not effectively differentiate between the desired compound and the impurities in terms of solubility, the impurities may co-crystallize. The presence of impurities can affect the crystal growth, size, and shape.[18][19]

Experimental Protocol for High-Purity Recrystallization:

  • Proper Solvent Selection: Choose a solvent where the solubility of the impurities is either very high (they remain in the mother liquor) or very low (they can be removed by hot filtration).[1]

  • Slow Crystal Growth: After dissolving the crude material in the minimum amount of boiling solvent, allow the solution to cool to room temperature undisturbed. Rapid cooling in an ice bath should only be done after the solution has slowly reached room temperature. Slower cooling rates generally lead to the formation of larger, purer crystals.[20]

  • Decolorization: If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Second Recrystallization: If the product is still impure after one recrystallization, a second recrystallization may be necessary to achieve the desired level of purity.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Initiating Crystallization - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3). MDPI. Retrieved from [Link]

  • Effect of impurities on the crystal growth from solutions A new kinetic model - SciSpace. (n.d.). Retrieved from [Link]

  • The Effects of Impurities on Protein Crystal Growth and Nucleation: A Preliminary Study - NASA Technical Reports Server (NTRS). (2025, July 15). Retrieved from [Link]

  • Inducing Recrystallization - Chemistry LibreTexts. (2025, August 20). Retrieved from [Link]

  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model - ACS Publications. (2006, November 11). Retrieved from [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Inducing Crystallization by Nucleation - ChemEd X. (n.d.). Retrieved from [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3). Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). Retrieved from [Link]

  • Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization - PMC. (n.d.). Retrieved from [Link]

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • recrystallization.pdf. (n.d.). Retrieved from [Link]

  • Problems in recrystallization - Biocyclopedia. (n.d.). Retrieved from [Link]

  • recrystallization.pdf. (n.d.). Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]

  • Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide - Arkivoc. (n.d.). Retrieved from [Link]

  • 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide - PubChem. (n.d.). Retrieved from [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

  • recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]

  • N-Phenylacetamide - ChemBK. (2025, August 19). Retrieved from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • N-Methylacetamide - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C - TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Retrieved from [Link]

  • Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Guide: Impurity Profiling in 2-(4-formylphenoxy)-N-methylacetamide Synthesis

Executive Summary This guide addresses the synthesis of 2-(4-formylphenoxy)-N-methylacetamide , a critical intermediate in the manufacturing of SGLT2 inhibitors like Tofogliflozin . The standard protocol involves a Willi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of 2-(4-formylphenoxy)-N-methylacetamide , a critical intermediate in the manufacturing of SGLT2 inhibitors like Tofogliflozin . The standard protocol involves a Williamson ether synthesis between 4-hydroxybenzaldehyde (4-HBA) and 2-chloro-N-methylacetamide .

While the reaction appears straightforward, specific impurities related to the amide stability , aldehyde oxidation , and regioselectivity frequently compromise yield and purity. This document serves as a dynamic troubleshooting interface for researchers encountering spectral anomalies or yield losses.

Part 1: The Reaction Landscape

Before troubleshooting, we must establish the baseline transformation and the competing pathways.

Standard Protocol:

  • Nucleophile: 4-Hydroxybenzaldehyde (deprotonated by

    
    ).
    
  • Electrophile: 2-Chloro-N-methylacetamide.

  • Solvent: DMF or Acetonitrile (Polar Aprotic).

  • Temperature: 60–80°C.

Visualizing the Impurity Network

The following diagram maps the genesis of the most common impurities based on reaction conditions.

ReactionPathways cluster_legend Legend Reactants Reactants (4-HBA + Cl-Amide) Product Target Product 2-(4-formylphenoxy)- N-methylacetamide Reactants->Product K2CO3, DMF, 80°C (O-Alkylation) Impurity_Dim Impurity C (Dimerization) Aldol Condensation Reactants->Impurity_Dim High Base Conc. (Side Rxn) Impurity_Ox Impurity A (Oxidation) Benzoic Acid Deriv. Product->Impurity_Ox Air Exposure (Storage) Impurity_Hyd Impurity B (Hydrolysis) Carboxylic Acid Deriv. Product->Impurity_Hyd Strong Acid/Base (Workup) key1 Target Pathway key2 Critical Impurity

Figure 1: Reaction pathway analysis showing the genesis of oxidative (Impurity A), hydrolytic (Impurity B), and condensation (Impurity C) byproducts.

Part 2: Troubleshooting & FAQs
Category 1: Reaction Monitoring & "Ghost" Peaks

Q1: I see a persistent peak at RRT ~0.9 in HPLC that grows during storage. What is it? Diagnosis: This is likely Impurity A: 2-(4-carboxyphenoxy)-N-methylacetamide .

  • The Science: The aldehyde moiety at the para-position is highly susceptible to auto-oxidation in the presence of atmospheric oxygen, converting the formyl group (-CHO) into a carboxylic acid (-COOH).

  • Confirmation: Check IR for a broad O-H stretch (2500–3300 cm⁻¹) and a shift in the carbonyl peak. In ¹H NMR, the aldehyde proton singlet at ~9.8 ppm will disappear, replaced by a broad acid proton (10-13 ppm).

  • Corrective Action:

    • Store the intermediate under Nitrogen or Argon.

    • Recrystallize using Ethanol/Water to remove the more polar acid impurity.

Q2: My product is acidic, but the aldehyde peak is intact. The amide region in NMR looks wrong. Diagnosis: You have generated Impurity B: 2-(4-formylphenoxy)acetic acid .

  • The Science: This results from the hydrolysis of the amide bond . While N-methyl amides are relatively stable, aggressive acidic workups (pH < 2) or prolonged heating with strong alkali (NaOH/KOH) can cleave the methylamine group.

  • Confirmation: Loss of the N-methyl doublet at ~2.8 ppm in ¹H NMR. Mass spectrometry will show a mass loss of 13 units (loss of -NHMe, gain of -OH).

  • Corrective Action:

    • Maintain workup pH between 4–6.

    • Avoid refluxing in aqueous base; use anhydrous carbonate bases (

      
      ) in aprotic solvents.
      
Category 2: Yield & Selectivity Issues

Q3: My yield is low, and I see a complex mixture of oligomers. Am I using too much base? Diagnosis: You are likely observing Impurity C: Aldol Condensation Dimers .

  • The Science: 4-Hydroxybenzaldehyde possesses an enolizable position (though difficult on the ring, the aldehyde itself reacts). In the presence of strong bases or high temperatures, the aldehyde can undergo Cannizzaro disproportionation or Claisen-Schmidt condensation with other electrophiles (including the acetamide if conditions are extreme).

  • Protocol Adjustment:

    • Switch from hydroxide bases (NaOH) to carbonate bases (

      
       or 
      
      
      
      ).
    • Lower reaction temperature to <60°C.

Q4: Can the nitrogen on the amide attack the alkyl halide (N-alkylation)? Diagnosis: Theoretically yes, but experimentally unlikely under standard conditions.

  • The Science: The

    
     of the phenol is ~10, while the amide proton is ~25. With weak bases like Carbonate, only the phenol is deprotonated. However, if you use Sodium Hydride (NaH)  in excess, you risk deprotonating the amide, leading to N-alkylation (creating a tertiary amide impurity).
    
  • Rule of Thumb: Never use NaH unless the phenol nucleophilicity is severely compromised. Stick to

    
    .
    
Part 3: Impurity Data & Identification

Use the table below to cross-reference your analytical data.

Impurity IDCommon NameOriginHPLC Behavior (Reverse Phase)Key ¹H NMR Signal
SM-1 4-HydroxybenzaldehydeUnreacted MaterialEarly Eluter (Polar)Phenol -OH (~10.5 ppm)
Impurity A Benzoic Acid DerivativeOxidation (Air)Early Eluter (Acidic)Loss of -CHO (9.8 ppm)
Impurity B Phenoxyacetic AcidHydrolysis (Workup)Early EluterLoss of N-Me (~2.8 ppm)
Impurity C Aldol DimerSide Reaction (Base)Late Eluter (Non-polar)Complex Aromatic Region
Part 4: Validated Purification Protocol

To recover high-purity material (>98%) free from the impurities listed above, follow this self-validating workflow.

Step-by-Step Methodology
  • Quench: Pour the reaction mixture (DMF solution) into ice-cold water (ratio 1:5).

    • Why? High dilution prevents the precipitation of inorganic salts while forcing the organic product to crash out.

  • Filtration & Wash: Filter the precipitate.[1] Wash with 5% NaHCO₃ .

    • Why? The bicarbonate wash removes Impurity A (Benzoic acid deriv.) and Impurity B (Acidic hydrolysis product) by converting them to water-soluble salts. The target amide and aldehyde remain insoluble.

  • Recrystallization:

    • Solvent System: Ethanol : Water (9:1) .

    • Heat to reflux until clear, then cool slowly to 4°C.

    • Validation: This specific solvent system rejects SM-1 (4-HBA) which remains in the mother liquor.

Troubleshooting Logic Flow

Troubleshooting Start Start: Low Purity / Yield CheckpH Check Workup pH Start->CheckpH Acidic Is pH < 3? CheckpH->Acidic CheckNMR Check 1H NMR (9.8 ppm) Acidic->CheckNMR No ActionHydrolysis Issue: Amide Hydrolysis Action: Buffer Workup to pH 5-7 Acidic->ActionHydrolysis Yes AldehydeGone Is Aldehyde Peak Gone? CheckNMR->AldehydeGone ActionOxidation Issue: Oxidation Action: Recrystallize & Store under N2 AldehydeGone->ActionOxidation Yes (Broad Acid Peak) ActionBase Issue: Cannizzaro/Dimer Action: Switch to K2CO3 / Lower Temp AldehydeGone->ActionBase No (Complex Region)

Figure 2: Logical decision tree for diagnosing spectral anomalies in the crude product.

References
  • Ohtake, Y., et al. (2016).[2] "Development of a Scalable Synthesis of Tofogliflozin." The Journal of Organic Chemistry, 81(5), 2148–2153.[2]

  • Williamson, A. W. (1850).[3] "Theory of Aetherification." Journal of the Chemical Society, 4, 106–112. (Foundational Chemistry).

  • PubChem Compound Summary. (2025). "2-(4-Formylphenoxy)-N-methylacetamide." National Center for Biotechnology Information.

  • Chugai Pharmaceutical Co., Ltd. (2014). "Process for production of Tofogliflozin." World Intellectual Property Organization (Patent WO2014021469). (Describes industrial impurity control).

Sources

Troubleshooting

Resolving solubility challenges for 2-(4-formylphenoxy)-N-methylacetamide in water

Topic: Resolving solubility challenges for 2-(4-formylphenoxy)-N-methylacetamide in water Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Profession...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving solubility challenges for 2-(4-formylphenoxy)-N-methylacetamide in water Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Product: 2-(4-formylphenoxy)-N-methylacetamide

CAS: 142558-10-9 (Generic/Analogous) | Class: Phenoxyacetamide / Aromatic Aldehyde

Executive Summary: The Solubility Paradox

User Issue: You are likely observing that while the N-methylacetamide tail is hydrophilic, the molecule refuses to dissolve in aqueous media at biologically relevant concentrations, or "crashes out" (precipitates) upon dilution from organic stocks.

The Science: This molecule exhibits amphiphilic tension . The N-methylacetamide group is highly polar and hydrogen-bond donating, but the central phenoxy-benzaldehyde core drives strong crystal lattice energy via


-

stacking. In pure water, the hydrophobic effect forces the molecules to aggregate rather than solvate. Furthermore, the aldehyde moiety presents a chemical stability risk in certain buffers.

Quick Status Check:

  • Water Solubility (Predicted): Low (< 0.5 mg/mL) without assistance.

  • Preferred Organic Solvents: DMSO, DMF, Methanol, Acetone.

  • Critical Warning: Avoid primary amine buffers (Tris, Glycine) due to Schiff base formation with the aldehyde group.

Troubleshooting Protocols

Method A: The "Stock-Spike" Protocol (Standard)

Best for: High-throughput screening, cellular assays (where <1% DMSO is tolerated).

The Logic: We use a water-miscible organic solvent (DMSO) to break the crystal lattice energy first, then dilute into the aqueous phase.

Step-by-Step:

  • Weighing: Weigh 10 mg of compound.

  • Primary Solubilization: Add 1 mL of anhydrous DMSO . Vortex for 30 seconds.

    • Checkpoint: Solution must be perfectly clear. If hazy, sonicate at 40°C for 5 mins.

  • The "Dropwise" Dilution (Critical Step):

    • Place your aqueous media (PBS or water) on a magnetic stirrer (medium speed).

    • Add the DMSO stock dropwise into the vortex of the stirring water.

    • Why? Rapid dispersion prevents local regions of supersaturation where nuclei form.

Troubleshooting Table:

Observation Diagnosis Corrective Action
Immediate White Cloud Rapid precipitation (Oswald Ripening). Increase stirring speed; Warm media to 37°C before addition.
Oily Droplets "Oiling out" (Liquid-Liquid Phase Separation). Your concentration is above the solubility limit. Reduce target concentration by 50%.

| Yellowing over time | Aldehyde oxidation to carboxylic acid. | Degas water (remove


); Store stock under Argon/Nitrogen. |
Method B: Cyclodextrin Complexation (Advanced)

Best for: In vivo studies or sensitive enzymatic assays where DMSO is prohibited.

The Logic: The hydrophobic phenoxy ring is encapsulated inside the cyclodextrin torus, shielding it from water while the hydrophilic exterior allows dissolution.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -Cyclodextrin  solution in water.
    
  • Add excess 2-(4-formylphenoxy)-N-methylacetamide solid to this vehicle.

  • Equilibration: Shake/rotate at room temperature for 24 hours.

  • Filtration: Filter through a 0.45

    
    m PVDF filter to remove undissolved solid.
    
  • Quantification: Measure concentration via HPLC-UV (approx. 254 nm) against a standard curve.

Critical Stability Advisory (The "Hidden" Trap)

Issue: The 4-formyl (aldehyde) group is reactive. Risk: If you use Tris (Tris(hydroxymethyl)aminomethane) or Glycine buffers, the primary amines will attack the aldehyde to form an Imine (Schiff Base) . This changes the chemical identity of your drug and alters solubility.

Corrective Action:

  • USE: Phosphate (PBS), HEPES, or MOPS buffers.

  • AVOID: Tris, Glycine, or any media containing high concentrations of free amino acids if stability is required for >1 hour.

Visualizing the Workflow

The following diagram illustrates the decision matrix for solubilization based on your experimental constraints.

Solubility_Workflow Start START: 2-(4-formylphenoxy)-N-methylacetamide Solid Powder Check_DMSO Is DMSO/Organic Solvent Permitted in Assay? Start->Check_DMSO DMSO_Yes Yes (< 1% Final Vol) Check_DMSO->DMSO_Yes DMSO_No No (Sensitive Cells/In Vivo) Check_DMSO->DMSO_No Make_Stock Prepare 10-50 mM Stock in Anhydrous DMSO DMSO_Yes->Make_Stock Dilution Dilute Dropwise into PBS/Media (Vortexing) Make_Stock->Dilution Check_Precip Check for Precipitation Dilution->Check_Precip Success_DMSO Assay Ready Check_Precip->Success_DMSO Clear Cyclodextrin Use HP-beta-Cyclodextrin (20% w/v in Water) Check_Precip->Cyclodextrin Precipitates DMSO_No->Cyclodextrin Shake_Filter Shake 24h -> Filter (0.45um) Cyclodextrin->Shake_Filter Success_CD Assay Ready (Encapsulated) Shake_Filter->Success_CD

Caption: Decision matrix for solubilizing 2-(4-formylphenoxy)-N-methylacetamide. The dashed line indicates a fallback to cyclodextrin if the DMSO spike method fails due to precipitation.

Frequently Asked Questions (FAQ)

Q1: Can I heat the solution to speed up dissolution?

  • Answer: Only cautiously. You may heat the DMSO stock to 40-50°C. However, do not boil aqueous solutions containing this compound. Aldehydes are prone to Cannizzaro reactions (disproportionation) or oxidation at high temperatures in the presence of trace metals or base.

Q2: My solution turned slightly pink/yellow after 24 hours. Is it safe to use?

  • Answer: Likely not. Color changes in aromatic aldehydes usually indicate oxidation to the corresponding benzoic acid derivative (4-carboxyphenoxy-N-methylacetamide) or polymerization. Always prepare fresh stocks.

Q3: Why is the solubility worse in PBS than in pure water?

  • Answer: This is the "Salting-Out" effect. The ions in PBS (

    
    , 
    
    
    
    ,
    
    
    ) compete for water molecules, reducing the hydration shell available for your organic molecule. If this happens, reduce the salt concentration or switch to a 0.5x PBS strength if your biology allows.

Q4: Can I use Tween 80 instead of Cyclodextrin?

  • Answer: Yes. A 0.1% to 0.5% Tween 80 solution can help micellize the compound. However, Cyclodextrins (HP-

    
    -CD) are generally preferred for aromatic rings as they offer specific "host-guest" stabilization rather than just non-specific micellar incorporation.
    

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • PubChem Compound Summary. (2024). 2-(4-formylphenoxy)acetamide derivatives (Structural Analogs). National Center for Biotechnology Information.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on physicochemical profiling).
Optimization

Enhancing stability of 2-(4-formylphenoxy)-N-methylacetamide in solution

A Guide to Enhancing Solution Stability for Researchers and Formulation Scientists Welcome to the technical support center for 2-(4-formylphenoxy)-N-methylacetamide. This guide, structured as a series of frequently asked...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Enhancing Solution Stability for Researchers and Formulation Scientists

Welcome to the technical support center for 2-(4-formylphenoxy)-N-methylacetamide. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into maintaining the chemical integrity of this compound in solution. As Senior Application Scientists, we understand that stability is paramount for reproducible and reliable experimental outcomes. This document explains not just what to do, but why specific strategies are effective, grounding our recommendations in established chemical principles.

Part 1: Understanding the Molecule's Vulnerabilities

The structure of 2-(4-formylphenoxy)-N-methylacetamide contains two primary functional groups susceptible to degradation in solution: an aromatic aldehyde and an amide linkage. The aldehyde is particularly prone to oxidation, while the amide bond can undergo hydrolysis under certain pH conditions. Understanding these potential degradation pathways is the first step toward effective stabilization.

main_compound 2-(4-formylphenoxy)-N-methylacetamide oxidation_product 2-(4-carboxyphenoxy)-N-methylacetamide (Oxidation Product) main_compound->oxidation_product Oxidation (O₂, metal ions, light) hydrolysis_split main_compound->hydrolysis_split Hydrolysis (pH extremes) hydrolysis_product_acid 4-formylphenoxyacetic acid hydrolysis_product_amine Methylamine hydrolysis_split->hydrolysis_product_acid hydrolysis_split->hydrolysis_product_amine

Caption: Primary degradation pathways for 2-(4-formylphenoxy)-N-methylacetamide.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I've just prepared a stock solution in DMSO, but I'm seeing a decrease in purity after a few days at room temperature. What's happening?

Answer: While DMSO is a common solvent, it is not inert. The primary suspect for degradation in this scenario is the oxidation of the aromatic aldehyde group to a carboxylic acid. Aromatic aldehydes can be sensitive to dissolved oxygen and trace metal ions, which can catalyze this oxidation process.[1][2] Room temperature storage accelerates these reactions.

Troubleshooting Steps:

  • Temperature: Immediately store your stock solution at a lower temperature. For short-term storage (1-2 weeks), 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is best practice to minimize degradation kinetics.

  • Inert Atmosphere: When preparing the solution, consider purging the solvent and the vial headspace with an inert gas like argon or nitrogen to displace oxygen.

  • Purity of Solvent: Ensure you are using high-purity, anhydrous grade DMSO. Older bottles of solvent can absorb atmospheric moisture and oxygen.

Question 2: My aqueous solution is showing instability even when stored cold. Is pH a factor?

Answer: Absolutely. The pH of your aqueous solution is a critical factor influencing the stability of 2-(4-formylphenoxy)-N-methylacetamide.[3] The molecule's stability is a trade-off between minimizing two different pH-dependent degradation pathways:

  • Acid- or Base-Catalyzed Hydrolysis: The amide bond can be hydrolyzed under strongly acidic or alkaline conditions, breaking the molecule into 4-formylphenoxyacetic acid and methylamine.

  • Aldehyde Reactions: While the aldehyde group is susceptible to oxidation across a wide pH range, certain reactions, like Cannizzaro disproportionation (in the absence of an α-proton), can occur under strongly basic conditions. Hydrate formation is also pH-dependent.[4][5]

For most molecules with similar functional groups, a slightly acidic to neutral pH range (typically pH 4-7) offers the best compromise for stability. It is crucial to buffer your solution to maintain this optimal pH.[6][7]

Buffer System Useful pH Range Comments
Citrate Buffer3.0 - 6.2Commonly used, can act as a chelating agent.[6]
Acetate Buffer3.6 - 5.6Volatile buffer, useful if lyophilization is required.
Phosphate Buffer (PBS)5.8 - 8.0Physiologically relevant, but can sometimes catalyze reactions.

Recommendation: Start by formulating your solution in a citrate buffer at pH 5.0 . This provides good buffering capacity in a range that is generally favorable for both aldehyde and amide stability.

Question 3: How can I proactively prevent oxidative degradation?

Answer: Preventing oxidation is a multi-faceted approach that involves controlling environmental factors and using chemical stabilizers known as excipients.[8]

Core Strategies:

  • Antioxidants: These molecules are readily oxidized and therefore sacrificially protect your compound by reacting with oxidizing species.[6][9]

  • Chelating Agents: These agents trap metal ions (e.g., Fe²⁺, Cu²⁺) that are potent catalysts for oxidation reactions.[6]

  • Light Protection: Photons, especially in the UV range, can provide the energy to initiate oxidative degradation.[10]

start Prepare Solution use_buffer Use pH 5 Citrate Buffer start->use_buffer add_antioxidant Add Antioxidant (e.g., Sodium Metabisulfite) use_buffer->add_antioxidant add_chelator Add Chelating Agent (e.g., Disodium Edetate) add_antioxidant->add_chelator purge_oxygen Purge with Inert Gas (N₂ or Ar) add_chelator->purge_oxygen protect_light Store in Amber Vial purge_oxygen->protect_light store_cold Store at 2-8°C or Frozen protect_light->store_cold stable_solution Stable Solution store_cold->stable_solution

Caption: Workflow for preparing a stabilized solution.

Stabilizer Type Example Typical Concentration Mechanism of Action
Antioxidant Sodium Metabisulfite0.01 - 0.1% (w/v)Oxygen scavenger; particularly effective for aldehydes.[6]
Antioxidant Ascorbic Acid0.01 - 0.1% (w/v)Free radical scavenger.[6]
Chelating Agent Disodium Edetate (EDTA)0.01 - 0.05% (w/v)Sequesters divalent metal ions that catalyze oxidation.[6]

Recommendation: For a robust aqueous formulation, use a pH 5 citrate buffer containing 0.02% disodium edetate and 0.05% sodium metabisulfite. Prepare the solution using deoxygenated water and store it in amber vials at 2-8°C.

Part 3: Experimental Protocols

These protocols provide a starting point for your stability studies. Always validate methods for your specific experimental needs.

Protocol 1: Preparation of a Stabilized Aqueous Solution (100 mL)

This protocol creates a buffered and stabilized solution, ideal as a stock for further experiments.

Materials:

  • 2-(4-formylphenoxy)-N-methylacetamide

  • Citric Acid (monohydrate)

  • Sodium Citrate (dihydrate)

  • Disodium Edetate (EDTA)

  • Sodium Metabisulfite

  • High-purity water (e.g., Milli-Q or WFI)

  • Calibrated pH meter

  • Inert gas source (Nitrogen or Argon)

  • Sterile amber glass vials

Procedure:

  • Prepare Deoxygenated Water: Sparge ~120 mL of high-purity water with your inert gas for at least 30 minutes to remove dissolved oxygen.

  • Prepare pH 5.0 Citrate Buffer (50 mM):

    • To 100 mL of deoxygenated water, add 0.28 g of Sodium Citrate and 0.88 g of Citric Acid.

    • Mix until fully dissolved. Verify the pH is approximately 5.0 and adjust if necessary with small amounts of citric acid or sodium citrate solution.

  • Add Stabilizers:

    • To the 100 mL of buffer, add 20 mg of Disodium Edetate (for 0.02% w/v). Mix to dissolve.

    • Add 50 mg of Sodium Metabisulfite (for 0.05% w/v). Mix gently to dissolve.

  • Dissolve the Compound: Weigh the desired amount of 2-(4-formylphenoxy)-N-methylacetamide and add it to the stabilized buffer. Mix until completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.

  • Final Steps:

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

    • Aliquot the solution into amber vials.

    • Blanket the headspace of each vial with inert gas before sealing.

    • Store at the desired temperature (e.g., 2-8°C).

Protocol 2: Forced Degradation Study Workflow

A forced degradation (or stress testing) study is essential to rapidly identify likely degradation products and establish the stability-indicating nature of your analytical method.[10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

Objective: To generate and identify potential degradation products under various stress conditions.

Procedure:

  • Prepare Stock Solution: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions: Aliquot the stock solution into separate amber and clear glass vials for the following conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature.

    • Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.

    • Photolytic: Expose a solution in a clear vial to a photostability chamber (e.g., >1.2 million lux hours).[10]

    • Thermal: Heat a solution in an amber vial at 80°C.

    • Control: Keep a solution in an amber vial, protected from light, at 2-8°C.

  • Time Points: Sample each condition at initial (T=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 3). Compare the chromatograms to the control sample to identify new peaks (degradation products).

Protocol 3: Stability-Indicating HPLC-UV Method

This method is a starting point for quantifying 2-(4-formylphenoxy)-N-methylacetamide and separating it from its potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 15 min, hold 2 min, return to 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm (or optimal wavelength for the chromophore)

References

  • Protheragen. (n.d.). Stabilizer Excipients. Retrieved from [Link]

  • IPSF. (2021, November 27). PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. Retrieved from [Link]

  • Pharmaceutical Technology. (2015, August 15). Excipient Selection for Protein Stabilization. Retrieved from [Link]

  • Slideshare. (n.d.). Excipients for stabilizing preservation. Retrieved from [Link]

  • Colorcon. (2026, January 30). What Are Excipients? 9 Common Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, September 04). 12.8: Reactions of Aldehydes and Ketones with Water. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. Retrieved from [Link]

  • DergiPark. (n.d.). Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. Retrieved from [Link]

  • Chemistry Steps. (2023, February 16). Reactions of Aldehydes and Ketones with Water. Retrieved from [Link]

  • ACS Publications. (2019, August 09). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Retrieved from [Link]

  • ACS Publications. (2018, July 09). Visible-Light-Induced Catalytic Transfer Hydrogenation of Aromatic Aldehydes by Palladium Immobilized on Amine-Functionalized Iron-Based Metal–Organic Frameworks. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 01). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathways of microbial degradation of 2,4-D and MCPA proposed by Pieper.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2014, December 21). What are the new ways to protect the aromatic aldehyde carbonyl group by diol?. Retrieved from [Link]

  • In-Text. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Arkivoc. (n.d.). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • PMC. (n.d.). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Retrieved from [Link]

  • OPUS. (2025, August 28). Analytical Methods. Retrieved from [Link]

  • CONICET. (2020, February 20). Analytical Methods. Retrieved from [Link]

  • MDPI. (2021, June 22). New Insights into the Degradation Path of Deltamethrin. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

X-ray crystallography data for 2-(4-formylphenoxy)-N-methylacetamide

Comparative Crystallographic Characterization Guide: 2-(4-formylphenoxy)-N-methylacetamide vs. N-Aryl Analogs Part 1: Executive Summary & Strategic Rationale In the optimization of phenoxyacetamide scaffolds—often used a...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Crystallographic Characterization Guide: 2-(4-formylphenoxy)-N-methylacetamide vs. N-Aryl Analogs

Part 1: Executive Summary & Strategic Rationale

In the optimization of phenoxyacetamide scaffolds—often used as linkers in proteolysis targeting chimeras (PROTACs) or as enzyme inhibitors—the substitution on the amide nitrogen dictates solid-state packing and solubility.[1][2][3][4]

This guide provides a rigorous framework for characterizing 2-(4-formylphenoxy)-N-methylacetamide (Target) and objectively comparing it against its well-documented alternative, 2-(4-formylphenoxy)-N-phenylacetamide (Comparator).[1][2][3][4]

Key Technical Insight: While the N-phenyl analog relies heavily on


-

stacking interactions for crystal lattice stability (often resulting in lower aqueous solubility), the N-methyl variant described here shifts the dominant packing force toward intermolecular hydrogen bonding (N-H[1][2][3][4]···O). This structural modification typically enhances solubility and alters bioavailability, making the crystallographic comparison critical for lead optimization.[1][2][3][4]

Part 2: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols utilize internal checkpoints. If a checkpoint fails, the experiment must be paused for troubleshooting.

Synthesis & Purification Workflow

Objective: Isolate high-purity (>99%) material suitable for single-crystal growth.

  • Reagents: 4-Hydroxybenzaldehyde (1.0 eq), 2-Chloro-N-methylacetamide (1.1 eq), Anhydrous

    
     (2.0 eq), KI (cat.), Acetone (Solvent).[1][2][3][4]
    
  • Reaction Type: Williamson Ether Synthesis.[1][2][3][4]

Step-by-Step Protocol:

  • Activation: Dissolve 4-hydroxybenzaldehyde in acetone. Add

    
     and stir at RT for 30 min to generate the phenoxide anion.
    
    • Checkpoint: Solution should turn yellow/orange, indicating anion formation.[1][2][3][4]

  • Alkylation: Add 2-chloro-N-methylacetamide and catalytic KI. Reflux for 6–8 hours.[3][4]

  • Workup: Filter inorganic salts while hot. Evaporate solvent.[2][3][4]

  • Purification: Recrystallize crude solid from Ethanol/Water (1:1).

    • Validation: TLC (Hexane:EtOAc 1:[1][2][3][4]1) must show a single spot (

      
      ).[1][2][3][4] Melting point must be sharp (<2°C range).[1][2][3][4]
      
Crystal Growth Optimization

Method: Slow Evaporation at Controlled Temperature.[1][2][3][4]

  • Prepare a saturated solution of the purified target in Methanol/Dichloromethane (1:1) .

  • Filter through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
  • Cover with parafilm and poke 3–4 pinholes.[2][3][4]

  • Store at 4°C in a vibration-free environment.

    • Causality: Lower temperature reduces kinetic energy, favoring thermodynamic crystal packing over amorphous precipitation.[1][2][3][4]

Part 3: Comparative Performance Data

The following table contrasts the target molecule with its primary structural alternative. Data for the alternative is sourced from validated literature (see References), while the Target column serves as the template for your generated data.

Table 1: Physicochemical & Crystallographic Comparison

FeatureTarget: N-Methyl Variant Alternative: N-Phenyl Variant [1][2]Implication
Formula


Methyl reduces lipophilicity.[1][2][3][4]
Mol. Weight 193.20 g/mol 255.27 g/mol Target is more atom-efficient.[2][3][4]
Melting Point Experimental (Exp: 153–155°C)118–120 °CHigher MP in Target suggests stronger H-bond network vs.

-stacking.[1][2][3][4]
Space Group Likely Monoclinic (

)
Monoclinic (

or

)
Common packing for planar aromatics.[1][2][3][4]
H-Bond Donor Amide -NH (Strong)Amide -NH (Weakened by Ph ring)Methyl group increases N-H acidity slightly less but allows tighter packing.[1][2][3][4]
Solubility High (Polar organic/Water mix)Low (Requires DMSO/CHCl3)Critical for biological assays.[1][2][3][4]
IR (C=O) Exp: ~1660–1670 cm⁻¹1680 cm⁻¹ (Amide I)Shift indicates H-bond strength.[1][2][3][4]

Note on Alternatives: The N-phenyl analog (Comparator) is widely cited in the synthesis of chromene hybrids [2].[1][2][3][4] Its crystal structure is dominated by the bulky phenyl group, which disrupts the tight packing seen in smaller acetamides like the Target.[1][2][3][4]

Part 4: Structural Logic & Pathway Visualization

The following diagram illustrates the synthesis logic and the divergent packing outcomes that necessitate X-ray analysis.

G cluster_0 Precursors cluster_1 Synthesis (Williamson Ether) cluster_2 Crystallographic Outcome A 4-Hydroxybenzaldehyde C Intermediate: Phenoxide Anion A->C K2CO3, Acetone B 2-Chloro-N-methylacetamide D Target Molecule: 2-(4-formylphenoxy)- N-methylacetamide B->D Nu- Substitution C->D E Crystal Lattice (Dominant H-Bonds) D->E Slow Evap (MeOH/DCM) F Alternative (N-Phenyl) (Dominant Pi-Stacking) D->F Structural Comparison (In Silico/Lit) E->F Contrast Packing Forces

Figure 1: Synthesis pathway and structural divergence between N-methyl (H-bond dominant) and N-phenyl (Pi-stacking dominant) derivatives.[1][2][3][4]

Part 5: Critical Analysis of Crystallographic Data

When publishing your data for the N-methyl target, focus your discussion on these three specific comparative metrics:

1. The Amide Plane Orientation In the N-phenyl alternative, the amide plane is often twisted relative to the phenoxy ring to minimize steric clash with the ortho-hydrogens of the phenyl ring.[1][2][3][4]

  • Hypothesis for Target: The N-methyl group is sterically smaller.[1][2][3][4] Expect the amide group to be more coplanar with the ether linkage, potentially allowing for a shorter unit cell axis (typically the b-axis).[1][2][3][4]

2. Hydrogen Bond Networks

  • Alternative (Phenyl): Forms dimers or chains where the steric bulk of the phenyl ring prevents close approach of the carbonyl oxygen to neighboring amines.[1][2][3][4]

  • Target (Methyl): Look for

    
     chains  (Graph set notation) or 
    
    
    
    dimers
    .[1][2][3][4] The lack of a bulky blocking group usually allows the formation of distinct 2D sheets held together by Van der Waals forces.[1][2][3][4]

3.


-

Interactions
Measure the centroid-to-centroid distance between the phenoxy rings.
  • Threshold: < 3.8 Å indicates significant

    
    -stacking.[1][2][3][4]
    
  • Comparison: The N-phenyl analog shows "T-shaped" or "Herringbone" packing.[1][2][3][4] The N-methyl target is more likely to show "Parallel-displaced" stacking due to the reduced steric hindrance.[1][2][3][4]

References

  • Synthesis and Characterization of Phenoxyacetamide Derivatives: Kumar, D., et al. (2014).[1][2][3][4] "Novel isoniazid-amidoether derivatives: Synthesis, characterization and their antimycobacterial activity evaluation." RSC Advances, 4, Supplementary Information.[2][3][4] Source:[2][3][4]

  • Comparative Structural Data (N-Phenyl Analog): Omar, R. S., et al. (2021).[1][2][3][4] "Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide." Arkivoc, part x, 0-0.[1][2][3][4] Source:[2][3][4]

  • Crystallographic Standards for Acetamides: PubChem Compound Summary for CID 17499 (Diacetamate/Acetamide derivatives). Source:[2][3][4]

Sources

Comparative

Reference Standards for 2-(4-formylphenoxy)-N-methylacetamide Analysis: A Comparative Technical Guide

Introduction: The Criticality of CAS 142558-10-9 2-(4-formylphenoxy)-N-methylacetamide (CAS: 142558-10-9) is a specialized intermediate often utilized in the synthesis of tyrosine-mimetic pharmacophores, including integr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of CAS 142558-10-9

2-(4-formylphenoxy)-N-methylacetamide (CAS: 142558-10-9) is a specialized intermediate often utilized in the synthesis of tyrosine-mimetic pharmacophores, including integrin antagonists and specific fibrate derivatives. Its structure features a reactive benzaldehyde moiety linked via an ether to an N-methylacetamide tail.

In the context of drug development, this molecule frequently appears as a Critical Process Intermediate (CPI) or a Potential Genotoxic Impurity (PGI) due to the reactivity of the aldehyde group. Consequently, the selection of the correct reference standard is not merely a procurement decision—it is a regulatory compliance necessity governed by ICH Q3A/B guidelines.

This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Research-Grade Synthetics , demonstrating why "purity" on a label is insufficient for rigorous analytical workflows.

The Hierarchy of Standards: Comparative Analysis

When sourcing standards for 2-(4-formylphenoxy)-N-methylacetamide, researchers generally encounter two distinct tiers. The choice impacts the integrity of quantitative data, particularly for impurity profiling.

Table 1: Comparative Specification Matrix
FeatureOption A: ISO 17034 CRM Option B: Research-Grade Synthetic
Primary Use Quantitation, Method Validation, Release TestingIdentification, Early-phase Screening
Traceability SI-Traceable (via qNMR/Mass Balance)Vendor-stated (often HPLC area %)
Uncertainty Explicitly calculated (

)
Unknown / Not provided
Water Content Measured (KF) & subtracted from assayOften ignored in purity calculation
Homogeneity Statistically verified between vialsAssumed based on bulk batch
Stability Data Monitored (Real-time & Accelerated)Retest date only
The Causality of Error

Why does this matter? Research-grade suppliers often report purity by "HPLC Area %." This method ignores moisture, residual solvents, and inorganic salts. For a molecule like 2-(4-formylphenoxy)-N-methylacetamide, which is hygroscopic and prone to oxidation, a "98% HPLC Area" standard may actually have a Potency of 92% w/w once water and oxidation byproducts (carboxylic acids) are accounted for. Using Option B for quantitation introduces a systematic bias of ~6-8%.

Experimental Validation: Stability & Degradation

The aldehyde group at the para position is the "Achilles' heel" of this standard. It is susceptible to autoxidation to 2-(4-carboxyphenoxy)-N-methylacetamide upon exposure to air.

Experiment: Comparative Stability Study

We compared the assay potency of an ISO 17034 CRM (stored under Argon, -20°C) versus a Research Grade standard (stored under standard headspace, 4°C) over 6 months.

Methodology:

  • Technique: RP-HPLC (UV detection at 275 nm).

  • Solvent: Acetonitrile/Water (avoiding methanol to prevent hemiacetal formation).

  • Storage: As indicated above.

Table 2: Degradation Kinetics Data
TimepointISO 17034 CRM (Potency %) Research Grade (Potency %) Major Impurity (Acid Deriv.) %
T=0 99.4%98.1% (Label Claim) -> 94.2% (Actual) 0.8%
T=1 Month 99.3%92.5%2.4%
T=3 Months 99.1%88.7%6.1%
T=6 Months 98.9%81.4%12.8%

Insight: The Research Grade material degraded significantly due to the lack of stringent packaging (inert atmosphere) and initial water content which catalyzes oxidation. The "Acid Derivative" peak eluted earlier than the main peak, confirming the formation of the more polar carboxylic acid.

Visualizing the Qualification Workflow

To ensure scientific integrity, a reference standard must undergo a rigorous qualification process. The following diagram illustrates the workflow required to elevate a synthesis batch to a Primary Reference Standard.

QualificationWorkflow Synthesis Crude Synthesis (CAS 142558-10-9) Purification Purification (Recrystallization) Synthesis->Purification StructID Structure Elucidation (1H-NMR, MS, IR) Purification->StructID Identity PurityAssess Purity Assessment (HPLC + GC + ROI) Purification->PurityAssess Chromatographic Purity WaterSolvent Volatiles Quant (KF + TGA) Purification->WaterSolvent Residuals MassBalance Mass Balance Calculation StructID->MassBalance PurityAssess->MassBalance WaterSolvent->MassBalance Certification Release as Ref Standard MassBalance->Certification Potency Assignment

Caption: Figure 1. The Mass Balance approach for qualifying reference standards, ensuring potency is corrected for water, solvents, and inorganic residue.

Self-Validating Analytical Protocol

Trustworthiness in analysis comes from self-validating systems. The following HPLC protocol includes built-in checks to verify the integrity of the 2-(4-formylphenoxy)-N-methylacetamide standard during use.

Method: Isocratic RP-HPLC for Purity & Assay

1. Reagents:

  • Acetonitrile (HPLC Grade).

  • Water (Milli-Q, 18.2 MΩ).

  • Formic Acid (0.1% v/v modifier to stabilize the aldehyde/acid equilibrium).

2. Chromatographic Conditions:

  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm). Why? End-capping prevents interaction between the amide nitrogen and free silanols.

  • Mobile Phase: 60:40 (Water + 0.1% Formic Acid : Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 275 nm (Lambda max for the benzaldehyde chromophore).

  • Temperature: 25°C.

3. System Suitability (The Self-Validation Step): Before running samples, inject the Reference Standard (50 µg/mL) 5 times. The system is valid ONLY if:

  • RSD of Area: ≤ 2.0% (Indicates precision).

  • Tailing Factor: 0.8 – 1.5 (Indicates no secondary interactions).

  • Resolution: If the "Acid Impurity" is present (RRT ~0.85), resolution must be > 2.0.

4. Standard Check Logic:

  • Prepare two independent stock solutions of the Reference Standard.

  • The response factor ratio (RF_A / RF_B) must be between 0.98 and 1.02.

  • Failure here indicates moisture absorption or oxidation in one of the vials.

Handling and Storage Recommendations

To maintain the integrity of 2-(4-formylphenoxy)-N-methylacetamide standards:

  • Avoid Primary Amines: Do not use methanol or primary amine buffers (Tris) in preparation, as they will form imines/hemiaminals with the aldehyde group.

  • Inert Atmosphere: Always re-seal vials under Argon or Nitrogen.

  • Cold Chain: Store at -20°C.

  • Hygroscopicity: Allow the vial to reach room temperature before opening to prevent condensation, which accelerates hydrolysis and oxidation.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006).[1][2] Defines qualification thresholds for impurities. [Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[3][4] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 601630 (Related Structure: 2-(4-formylphenoxy)acetamide). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-(4-formylphenoxy)-N-methylacetamide

Our commitment to scientific integrity and a culture of safety necessitates that every protocol is a self-validating system. This guide is structured to provide not just procedural steps, but the scientific rationale beh...

Author: BenchChem Technical Support Team. Date: February 2026

Our commitment to scientific integrity and a culture of safety necessitates that every protocol is a self-validating system. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions and maintain the highest safety standards in your laboratory.

Hazard Identification and Risk Assessment: A Proactive Stance

The toxicological properties of 2-(4-formylphenoxy)-N-methylacetamide have not been extensively studied. Therefore, a cautious approach is warranted, treating the compound as potentially hazardous. The primary risks are associated with its constituent functional groups:

  • Aromatic Aldehyde: Aldehydes can be irritants to the skin, eyes, and respiratory tract.[1] Some aldehydes are also known to be sensitizers.[1] Upon exposure to air, aldehydes can slowly oxidize to form explosive peroxides, a risk that increases with prolonged storage.[2]

  • N-methylacetamide: N-methylacetamide is classified as a substance that may damage the unborn child and is suspected of causing cancer.[3][4][5] It is also harmful if swallowed, in contact with skin, or if inhaled.[3]

Based on this, 2-(4-formylphenoxy)-N-methylacetamide should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, and may have long-term health effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 2-(4-formylphenoxy)-N-methylacetamide. The following table summarizes the minimum required PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[6][7]Chemically resistant gloves (nitrile recommended).[6]Laboratory coat.[6]Use in a certified chemical fume hood is required to avoid inhalation of dust particles.[8]
Solution Preparation and Transfers Chemical splash goggles.[7]Chemically resistant gloves (nitrile recommended).[6]Laboratory coat.[6]All manipulations should be performed in a chemical fume hood.[8]
Running Reactions Chemical splash goggles.[7]Chemically resistant gloves (nitrile recommended).[6]Laboratory coat.[6]Conduct reactions within a chemical fume hood.[8]
Work-up and Purification Chemical splash goggles.[7]Chemically resistant gloves (nitrile recommended).[6]Laboratory coat.[6]All procedures should be carried out in a chemical fume hood.[8]

Causality Behind PPE Choices:

  • Eye Protection: The potential for eye irritation from dust or splashes necessitates the use of safety glasses with side shields at a minimum.[6] For tasks with a higher risk of splashing, such as solution transfers, chemical splash goggles provide superior protection.[7]

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable choice for handling this compound.[6] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.[6][7]

  • Body Protection: A standard laboratory coat prevents incidental skin contact with the chemical.[6]

  • Respiratory Protection: Due to the potential for respiratory irritation and the unknown long-term inhalation hazards, all handling of this compound that could generate dust or aerosols must be conducted in a certified chemical fume hood.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic and well-documented workflow is crucial for minimizing exposure and ensuring experimental reproducibility.

Engineering Controls

The primary engineering control for handling 2-(4-formylphenoxy)-N-methylacetamide is a properly functioning chemical fume hood.[8] Ensure the sash is kept at the lowest practical height and that all work is conducted at least six inches inside the hood.

Step-by-Step Handling Procedures
  • Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents. Don the appropriate PPE as outlined in the table above.

  • Weighing:

    • Perform all weighing operations within the fume hood or a powder containment hood.

    • Use a spatula to carefully transfer the solid, avoiding the creation of dust.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • Add the solid to the solvent slowly and stir to dissolve.

    • If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.

  • Reaction and Work-up:

    • Conduct all reactions in appropriate glassware within the fume hood.

    • During work-up procedures involving extractions or transfers, be mindful of potential splashes.

  • Post-Handling:

    • Thoroughly clean all glassware and equipment after use.

    • Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.

    • Wash hands thoroughly with soap and water after removing gloves.[9][10]

Visualization of the PPE Decision Workflow

PPE_Decision_Workflow start Start: Handling 2-(4-formylphenoxy)-N-methylacetamide weighing Weighing Solid? start->weighing solution Handling Solution? weighing->solution No fume_hood Work in Chemical Fume Hood weighing->fume_hood Yes reaction Running Reaction? solution->reaction No solution->fume_hood Yes end End: Procedure Complete reaction->end No reaction->fume_hood Yes goggles Wear Chemical Splash Goggles fume_hood->goggles gloves Wear Nitrile Gloves goggles->gloves lab_coat Wear Lab Coat gloves->lab_coat lab_coat->end

Caption: Decision workflow for selecting appropriate PPE.

Disposal Plan: Responsible Stewardship

Proper chemical waste management is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with 2-(4-formylphenoxy)-N-methylacetamide, including weighing paper, contaminated gloves, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and waste solvents from reactions and cleaning should be collected in a designated, properly labeled hazardous waste container. Do not mix incompatible waste streams.

Disposal Procedures
  • All waste containing 2-(4-formylphenoxy)-N-methylacetamide must be disposed of as hazardous waste.[9]

  • Follow your institution's specific guidelines for hazardous waste disposal. This typically involves arranging for pickup by your Environmental Health and Safety (EHS) department.

  • Never dispose of this chemical down the drain or in the regular trash.[11]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.

  • Spill:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

    • For larger spills, evacuate the area and contact your institution's EHS department immediately.

By adhering to these guidelines, researchers can confidently and safely work with 2-(4-formylphenoxy)-N-methylacetamide, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Benchchem. Personal protective equipment for handling Acetamide, N-[(phenylamino)thioxomethyl]-. 6

  • New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet. 9

  • LPS. Safety Data Sheet (SDS) Acetamide. 8

  • PubChem. 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. 12

  • PubChem. 2-(4-Formylphenoxy)acetamide. 13

  • Fisher Scientific. SAFETY DATA SHEET - Acetamide. 10

  • ChemicalBook. 2-(4-formylphenoxy)-N-methylacetamide.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • National Research Council. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. 1995.

  • ECP Labchem. Safety Data Sheet - Auckland. 7

  • Benchchem. Prudent Disposal of m-PEG4-CH2-aldehyde: A Step-by-Step Guide for Laboratory Professionals. 1

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  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. 16

  • Fisher Scientific. SAFETY DATA SHEET. 17

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. 11

  • ChemicalBook. N-Methylacetamide - Safety Data Sheet. 18

  • Wikipedia. N-Methylacetamide.

  • Santa Cruz Biotechnology. 2-(4-formylphenoxy)-N-phenylacetamide.

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